Technical Documentation Center

4-Amino-N-(2-ethyl-6-methylphenyl)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide
  • CAS: 1016673-76-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure and Properties of 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide

Introduction 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide is a substituted aromatic amide of significant interest within the fields of medicinal chemistry and drug development. Its structural architecture, characterized b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-N-(2-ethyl-6-methylphenyl)benzamide is a substituted aromatic amide of significant interest within the fields of medicinal chemistry and drug development. Its structural architecture, characterized by a central benzamide core linking a 4-aminophenyl moiety to a sterically hindered 2-ethyl-6-methylphenyl group, suggests a potential for diverse biological activities. This technical guide provides a comprehensive overview of the chemical and structural properties of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, spectroscopic profile, a plausible synthetic route with detailed protocols, and an exploration of its potential biological significance based on analogous structures.

Core Chemical and Physical Properties

The fundamental properties of 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide define its behavior in chemical and biological systems. While experimental data for this specific molecule is not extensively available in public literature, we can infer its characteristics based on its structure and data from closely related compounds.

Table 1: Core Chemical Data for 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide

PropertyValueSource
IUPAC Name 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide-
CAS Number 1016673-76-9
Molecular Formula C₁₆H₁₈N₂O
Molecular Weight 254.33 g/mol
Appearance Predicted to be a solid at room temperature-

Table 2: Predicted Physicochemical Properties

The following properties are predicted based on computational models and data from analogous compounds, such as 4-Amino-N-(2,5-dimethylphenyl)benzamide[1]. These values serve as estimations and should be confirmed by experimental analysis.

PropertyPredicted ValueUnit
Melting Point ~145°C
Boiling Point ~359°C
Water Solubility ~1.10e-4g/L
logP (Octanol-Water Partition Coefficient) ~2.17-
pKa (most acidic) ~12.3-
pKa (most basic) ~2.78-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with splitting patterns indicative of their substitution. The ethyl and methyl protons on the N-phenyl ring will appear as characteristic multiplets and a singlet, respectively. The amine and amide protons will present as broad singlets, the chemical shifts of which may be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display a series of signals in the aromatic region (typically 110-150 ppm) corresponding to the twelve aromatic carbons. The carbonyl carbon of the amide will resonate at a lower field (around 165-170 ppm). The aliphatic carbons of the ethyl and methyl groups will appear at a higher field.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine (-NH₂).

  • N-H stretching: A single band around 3300 cm⁻¹ for the secondary amide (-NH-).

  • C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ for the amide carbonyl group.

  • C-N stretching: Bands in the region of 1200-1400 cm⁻¹.

  • Aromatic C-H stretching: Signals above 3000 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

Mass spectral analysis will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (254.33 g/mol ). Fragmentation patterns would likely involve cleavage of the amide bond and loss of the ethyl and methyl groups.

Synthesis Methodology

A robust and efficient synthesis of 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide can be designed based on established methods for N-substituted benzamide synthesis. A logical two-step approach involves the amidation of a 4-nitrobenzoyl derivative followed by the reduction of the nitro group.

SynthesisWorkflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Reduction A 4-Nitrobenzoyl chloride C 4-Nitro-N-(2-ethyl-6-methylphenyl)benzamide A->C Pyridine, DCM, 0°C to RT B 2-Ethyl-6-methylaniline B->C D 4-Nitro-N-(2-ethyl-6-methylphenyl)benzamide E 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide D->E SnCl2·2H2O, Ethanol, Reflux

Synthetic workflow for 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide.

Experimental Protocol:

Step 1: Synthesis of 4-Nitro-N-(2-ethyl-6-methylphenyl)benzamide

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethyl-6-methylaniline (1.0 equivalent) in anhydrous dichloromethane (DCM). Add pyridine (1.2 equivalents) as a base to scavenge the HCl byproduct.

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the stirred reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide

  • Reaction Setup: In a round-bottom flask, suspend the 4-Nitro-N-(2-ethyl-6-methylphenyl)benzamide (1.0 equivalent) from Step 1 in ethanol.

  • Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the suspension. Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water and basify with a saturated solution of NaHCO₃ or NaOH to precipitate the tin salts.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the final product, 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide.

Potential Biological Activity and Mechanism of Action

While specific biological data for 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide is limited, the structural similarity to other known bioactive benzamides allows for informed postulation of its potential pharmacological profile. A notable analogue, 4-amino-N-(2-ethylphenyl)benzamide, has demonstrated significant anticonvulsant activity.

This suggests that 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide may also interact with voltage-gated sodium channels, a common target for anticonvulsant drugs. The proposed mechanism involves the stabilization of the inactivated state of these channels, thereby reducing neuronal hyperexcitability.

SignalingPathway cluster_neuron Presynaptic Neuron cluster_drug Pharmacological Intervention AP Action Potential VGSC Voltage-Gated Sodium Channel (VGSC) AP->VGSC Activates Depol Depolarization VGSC->Depol Na+ influx NT_Release Neurotransmitter Release Depol->NT_Release Drug 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide Drug->VGSC Stabilizes inactivated state

Postulated mechanism of action via modulation of voltage-gated sodium channels.

The presence of the 4-amino group is often associated with a range of biological activities, including antimicrobial and anticancer properties in other molecular scaffolds. Therefore, it is plausible that 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide could be a candidate for screening in these therapeutic areas.

Analytical Techniques for Characterization

The purity and identity of synthesized 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide can be confirmed using a combination of chromatographic and spectroscopic methods.

Chromatography:

  • Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress and assessing the purity of the compound.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can be used for preparative purification. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (with or without modifiers like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.

Spectroscopy:

  • NMR, IR, and Mass Spectrometry: As detailed in the "Spectroscopic Characterization" section, these techniques are essential for confirming the chemical structure of the final product.

AnalyticalWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Crude Product Purification Purified Product Synthesis->Purification Column Chromatography or Recrystallization TLC TLC Purification->TLC HPLC HPLC Purification->HPLC NMR NMR (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

General analytical workflow for the characterization of 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide.

Conclusion and Future Directions

4-Amino-N-(2-ethyl-6-methylphenyl)benzamide represents a molecule with considerable potential for further investigation in the realm of drug discovery. This technical guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, a viable synthetic strategy, and a rationale for its potential biological activities based on structurally related compounds.

Future research should focus on the experimental validation of the predicted properties and the optimization of the proposed synthetic route. Furthermore, a thorough biological evaluation, including in vitro and in vivo studies, is warranted to explore its potential as an anticonvulsant, antimicrobial, or anticancer agent. The insights provided in this guide serve as a foundational resource to facilitate these future research endeavors.

References

  • CompTox Chemicals Dashboard. 4-Amino-N-(2,5-dimethylphenyl)benzamide Properties. U.S. Environmental Protection Agency. [Link]

Sources

Exploratory

An In-Depth Guide to the Molecular Formula and Weight of Key Dasatinib Intermediate Amines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Crucial Role of Intermediates in Dasatinib Synthesis Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Intermediates in Dasatinib Synthesis

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). The synthesis of such a complex Active Pharmaceutical Ingredient (API) is a multi-step process where the purity and characterization of each intermediate are paramount to the safety and efficacy of the final drug product. This guide provides a detailed technical overview of the key amine-containing intermediates in the Dasatinib synthesis pathway, focusing on their molecular formula and weight, which are fundamental parameters for their identification and quality control.

Primary Intermediate Amine: The Core Structural Backbone

A pivotal intermediate in many patented Dasatinib synthesis routes is N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide . This molecule represents a significant milestone in the synthesis, as it combines the three primary structural components of the final Dasatinib molecule, lacking only the N-(2-hydroxyethyl)piperazine moiety. Its precise formation and purification are critical for achieving high yield and purity in the final API.

Chemical Properties and Identifiers

The fundamental properties of this key intermediate are summarized below. Accurate knowledge of the molecular formula and weight is essential for stoichiometric calculations in subsequent reaction steps and for unambiguous identification via analytical techniques like mass spectrometry.

PropertyValueReference(s)
Chemical Name N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide[][2][3]
CAS Number 302964-08-5[][2][3][4][5][6][7][8][9][10][11]
Molecular Formula C₁₆H₁₃Cl₂N₅OS[][2][3][4][5][6][7][8][9][10][11]
Molecular Weight 394.28 g/mol [][2][4][6][9][10]
Monoisotopic Mass 393.02178 Da[11]
Chemical Structure

The structural formula visually represents the connectivity of the atoms, which dictates the molecule's chemical properties and reactivity.

Structure of N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide

Precursor Amine: The Thiazole Building Block

The synthesis of the primary intermediate often begins with a simpler, yet equally important, precursor: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide . This molecule provides the foundational thiazole carboxamide structure, which is subsequently coupled with the pyrimidine ring.

Chemical Properties and Identifiers

Characterization of this starting material is vital to prevent the introduction of impurities that could carry through the synthesis.

PropertyValueReference(s)
Chemical Name 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide[12][13][14][15][16][17]
CAS Number 302964-24-5[12][13][15][17][18]
Molecular Formula C₁₁H₁₀ClN₃OS[12][14][15][16][17]
Molecular Weight 267.73 g/mol [12][14][17]
Monoisotopic Mass 267.023315 Da[14]

Experimental Protocol: Verification of Molecular Weight by High-Resolution Mass Spectrometry (HRMS)

Trustworthiness in pharmaceutical development is built on self-validating systems. The precise molecular weight of a synthesized intermediate must be empirically verified. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy in the parts-per-million (ppm) range, which is sufficient to confirm the elemental composition.

Causality Behind Experimental Choices
  • Technique (HRMS): Unlike standard mass spectrometry, HRMS (e.g., Orbitrap or TOF analyzers) can distinguish between molecules with very similar nominal masses but different elemental compositions. This high resolving power is crucial for confirming the identity of a novel or synthesized compound and ruling out potential impurities.

  • Ionization Source (ESI): Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, medium-sized molecules like the Dasatinib intermediates. It minimizes fragmentation, ensuring the predominant species observed is the protonated molecular ion [M+H]⁺, which directly corresponds to the molecular weight.

  • Solvent System: A mixture of acetonitrile and water with a small amount of formic acid is chosen. Acetonitrile and water are excellent solvents for a wide range of organic molecules, while formic acid aids in the protonation of the analyte, enhancing the signal of the [M+H]⁺ ion in positive ionization mode.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized intermediate, N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.

    • Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of HPLC-grade acetonitrile and deionized water containing 0.1% formic acid to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for direct infusion analysis.

  • Instrument Calibration:

    • Calibrate the HRMS instrument using a certified calibration standard solution (e.g., a mixture of caffeine, MRFA, and Ultramark) immediately prior to sample analysis. This ensures the highest level of mass accuracy.

  • Direct Infusion Analysis:

    • Set the ESI source to positive ionization mode.

    • Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-1000) for a period of 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.

  • Data Analysis:

    • Identify the monoisotopic mass of the most abundant ion peak. For the primary intermediate, the expected protonated molecule [M+H]⁺ has a theoretical m/z of 394.0296.

    • Calculate the mass error in ppm using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6.

    • A mass error of < 5 ppm provides high confidence in the assigned elemental formula (C₁₆H₁₃Cl₂N₅OS).

    • Examine the isotopic pattern. The presence of two chlorine atoms will result in a characteristic [M+H]⁺, [M+2+H]⁺, and [M+4+H]⁺ pattern with an approximate intensity ratio of 9:6:1, further confirming the structure.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation prep1 Weigh 1 mg of Intermediate prep2 Dissolve in 1 mL ACN/H₂O (0.1% Formic Acid) prep1->prep2 prep3 Dilute to 1-10 µg/mL prep2->prep3 infuse Direct Infusion (ESI+) prep3->infuse calib Calibrate Instrument calib->infuse acquire Acquire Full Scan Data (m/z 100-1000) infuse->acquire data1 Identify m/z of [M+H]⁺ acquire->data1 data2 Calculate Mass Error (< 5 ppm) data1->data2 data3 Verify Isotopic Pattern (Cl₂) data1->data3 result Confirmation of Molecular Formula & Weight data2->result data3->result

Workflow for HRMS Verification of Molecular Weight.

References

  • Molbase. (n.d.). N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide Product Description. Retrieved February 13, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide. Retrieved February 13, 2026, from [Link]

  • Chem-Impex. (n.d.). 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Retrieved February 13, 2026, from [Link]

  • Autech Industry Co.,Ltd. (n.d.). CAS 302964-24-5: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Retrieved February 13, 2026, from [Link]

  • Watson International Ltd. (n.d.). N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide CAS 302964-08-5. Retrieved February 13, 2026, from [Link]

  • Chemsrc. (n.d.). 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. PubChem Compound Database. Retrieved February 13, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. PubChem Compound Database. Retrieved February 13, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, formulat...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, formulation, and ultimate bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide. In the absence of extensive empirical data for this specific molecule, this document synthesizes foundational principles of amide solubility, extrapolates from structurally related analogs, and presents a robust experimental framework for precise solubility determination. Furthermore, it introduces theoretical models that can serve as predictive tools in early-stage development. The methodologies and insights contained herein are designed to empower researchers to make informed decisions in solvent selection, crystallization process development, and formulation design.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical science. For an API such as 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide, its solubility profile in various organic solvents dictates the feasibility of crucial manufacturing steps including synthesis, purification, and crystallization. An understanding of solubility is paramount for:

  • Process Chemistry: Selecting appropriate solvents for reactions, extractions, and purifications.

  • Crystallization Development: Controlling crystal polymorphism, size, and morphology, all of which are influenced by solvent choice and solubility curves.

  • Formulation Science: Developing stable and bioavailable dosage forms, as solubility directly impacts dissolution rates.[1]

This guide will delve into the specific molecular characteristics of 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide to anticipate its solubility behavior and provide actionable protocols for its empirical determination.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The structure of 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide, presented below, reveals key functional groups that govern its interactions with various solvents.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Preparation for Analysis cluster_analysis Analysis prep1 Add excess solid to a known volume of solvent in a vial prep2 Seal vials tightly prep1->prep2 equil1 Place vials in a shaker bath at a constant temperature prep2->equil1 equil2 Agitate for a predetermined time (e.g., 24-72 hours) to reach equilibrium equil1->equil2 sample1 Allow solids to settle equil2->sample1 sample2 Withdraw an aliquot of the supernatant sample1->sample2 sample3 Filter the aliquot through a syringe filter sample2->sample3 sample4 Dilute the filtrate with a suitable solvent sample3->sample4 analysis1 Analyze the diluted sample by HPLC or UV-Vis sample4->analysis1 analysis2 Quantify the concentration using a calibration curve analysis1->analysis2

Sources

Exploratory

An In-depth Technical Guide to GSK1016790A (CAS 802596-77-6): A Potent and Selective TRPV4 Agonist for Research and Drug Development

This guide provides a comprehensive technical overview of GSK1016790A, a pivotal pharmacological tool for researchers, scientists, and drug development professionals investigating the Transient Receptor Potential Vanillo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of GSK1016790A, a pivotal pharmacological tool for researchers, scientists, and drug development professionals investigating the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the causality behind experimental design and the intricacies of working with this potent and selective agonist.

Introduction: Unveiling the Potential of a Selective TRPV4 Agonist

GSK1016790A, also known as GSK101, is a synthetic small molecule that has emerged as a cornerstone in the study of TRPV4 channels.[1] Developed by GlaxoSmithKline, it is a highly potent and selective agonist for the TRPV4 receptor, a non-selective cation channel involved in a myriad of physiological processes.[1][2] These processes include osmoregulation, mechanotransduction, temperature sensing, and vascular function.[3][4] The specificity and potency of GSK1016790A make it an invaluable tool for elucidating the physiological and pathophysiological roles of TRPV4, paving the way for potential therapeutic interventions in various diseases.[2][5]

Chemical and Physical Characteristics

A thorough understanding of the chemical and physical properties of GSK1016790A is fundamental for its effective use in research. These characteristics influence its solubility, stability, and handling in experimental settings.

Chemical Identity
PropertyValueSource
CAS Number 802596-77-6 (Note: some sources may cite 942206-85-1)[1][6]
IUPAC Name N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide[1][7]
Synonyms GSK101, TRPV4 Agonist[6][8]
Molecular Formula C₂₈H₃₂Cl₂N₄O₆S₂[1][6]
Molecular Weight 655.61 g/mol [1]
Chemical Structure [Image of the chemical structure of GSK1016790A]
Physicochemical Properties
PropertyValueSource
Appearance White to off-white solid/powder[9][10]
Purity ≥97% (HPLC)[7]
Solubility DMSO: ≥33 mg/mL (50.33 mM), Methanol: 50 mg/mL (76.26 mM), Ethanol: 58 mg/mL (88.47 mM)[9][11]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 2 years, -20°C for 1 year[9]
SMILES CC(C)CC(N3CCN(CC3)C(NS(=O)(C4=C(Cl)C=C(Cl)C=C4)=O)=O)=O
InChI Key IVYQPSHHYIAUFO-VXKWHMMOSA-N

Mechanism of Action: Potent and Selective Activation of the TRPV4 Channel

GSK1016790A exerts its effects by directly binding to and activating the TRPV4 channel, a non-selective cation channel permeable to Ca²⁺.[3][4] This activation leads to a rapid and robust influx of calcium into the cell, triggering a cascade of downstream signaling events.[3][5]

Potency and Selectivity

GSK1016790A is distinguished by its high potency, with reported EC₅₀ values in the low nanomolar range. This makes it significantly more potent than other TRPV4 agonists like 4α-phorbol 12,13-didecanoate (4α-PDD).[8] Its selectivity is also a key feature, as it shows no significant activity at other TRP channels, such as TRPM8 and TRPA1, at concentrations up to 20 μM.[7]

Cell LineSpeciesEC₅₀ (nM)Source
HEK293 expressing TRPV4Human2.1[6][7][9]
HEK293 expressing TRPV4Mouse18[6][7][9]
HeLa expressing TRPV4Human3.3[3]
Choroid plexus epithelial cellsNot Specified34[11]
Downstream Signaling Pathway

The activation of TRPV4 by GSK1016790A initiates a complex signaling cascade that is crucial for its diverse physiological effects. The primary event is the influx of extracellular calcium, which then acts as a second messenger to modulate various cellular processes.

GSK1016790A_Signaling_Pathway GSK1016790A GSK1016790A TRPV4 TRPV4 Channel GSK1016790A->TRPV4 Binds & Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx PLC PLC Ca_influx->PLC PKC PKC Ca_influx->PKC eNOS eNOS Phosphorylation Ca_influx->eNOS PLC->PKC PI3K PI3K PKC->PI3K RhoA RhoA PI3K->RhoA Endocytosis TRPV4 Endocytosis RhoA->Endocytosis NO_production NO Production eNOS->NO_production

Caption: GSK1016790A-induced TRPV4 signaling cascade.

Research has shown that the sustained increase in intracellular calcium concentration ([Ca²⁺]i) following GSK1016790A application leads to the activation of Phospholipase C (PLC), Protein Kinase C (PKC), and Phosphoinositide 3-kinase (PI3K).[5][12] This signaling axis, in turn, can activate the small GTPase RhoA, which has been implicated in the endocytosis and downregulation of the TRPV4 channel from the plasma membrane.[5] Furthermore, the calcium influx can stimulate the phosphorylation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a key signaling molecule in the vasculature.[7][13]

Pharmacological Profile: From In Vitro Cellular Responses to In Vivo Physiological Effects

The potent and selective nature of GSK1016790A has enabled its use in a wide array of experimental systems to probe the function of TRPV4.

In Vitro Studies

In cultured cells, GSK1016790A has been shown to elicit a variety of responses, including:

  • Calcium Influx: As previously detailed, GSK1016790A induces a robust and dose-dependent increase in intracellular calcium in cells expressing TRPV4.[3][7][9]

  • Modulation of Gene Expression: It has been demonstrated to enhance insulin mRNA expression.[7]

  • Enzyme Activation: GSK1016790A increases the phosphorylation of ERK1/2 and eNOS.[7][13]

  • Inhibition of Monocyte Adhesion: In human umbilical vein endothelial cells (HUVECs), GSK1016790A can inhibit TNF-α-induced monocyte adhesion, suggesting a role for TRPV4 in vascular inflammation.[13]

In Vivo Studies

Animal studies have been instrumental in understanding the systemic effects of TRPV4 activation by GSK1016790A.

Animal ModelDosageAdministrationObserved EffectsSource
Mice0.001 - 0.1 mg/kgIntraperitoneal (i.p.)Dose-dependent inhibition of whole gut transit time and colonic expulsion.[9]
Rats2 - 10 µg/kgIntravenous (i.v.)Dose-related decreases in systemic and pulmonary arterial pressure.[14]
MiceNot specifiedNot specifiedInduces bladder overactivity in wild-type mice.[7]
MiceNot specifiedNot specifiedIncreased phosphorylation of eNOS and AMPK in the aorta and decreased leukocyte adhesion.[13]

These in vivo findings highlight the critical role of TRPV4 in regulating vascular tone, gastrointestinal motility, and bladder function. The observed vasodilation is consistent with the in vitro findings of eNOS activation and NO production.[1][14]

Experimental Protocols: A Practical Guide for Researchers

To facilitate the use of GSK1016790A in the laboratory, this section provides detailed, step-by-step methodologies for key experiments. The causality behind each step is explained to ensure a thorough understanding of the protocol.

Calcium Imaging Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to GSK1016790A using a fluorescent calcium indicator.

Calcium_Imaging_Workflow Start Start: Seed Cells Load_Dye Load with Calcium Indicator (e.g., Fura-2 AM) Start->Load_Dye Wash Wash to Remove Excess Dye Load_Dye->Wash Baseline Record Baseline Fluorescence Wash->Baseline Add_GSK Add GSK1016790A Baseline->Add_GSK Record_Response Record Fluorescence Change Add_GSK->Record_Response Analyze Analyze Data (Ratio of 340/380 nm excitation) Record_Response->Analyze End End Analyze->End

Sources

Foundational

Identification of Dasatinib starting materials and intermediates

<An In-Depth Technical Guide to the Identification of Dasatinib Starting Materials and Intermediates For Researchers, Scientists, and Drug Development Professionals Introduction Dasatinib, marketed under the brand name S...

Author: BenchChem Technical Support Team. Date: February 2026

<An In-Depth Technical Guide to the Identification of Dasatinib Starting Materials and Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib, marketed under the brand name Sprycel®, is a potent oral tyrosine kinase inhibitor crucial in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2][3] Its chemical name is N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide, and it is often used as a monohydrate.[3][4] The complexity of this molecule necessitates a robust and well-controlled synthetic process. A critical aspect of this control is the unambiguous identification and characterization of all starting materials and intermediates. This guide provides a detailed examination of the key components in common Dasatinib synthetic routes, outlining the analytical methodologies required to ensure their identity, purity, and quality, thereby guaranteeing the integrity of the final active pharmaceutical ingredient (API).

Overview of Common Synthetic Strategies for Dasatinib

Several synthetic routes for Dasatinib have been developed, each with its own set of starting materials and intermediates.[5][6] Understanding these pathways is fundamental to identifying the critical points for analytical control. A prevalent strategy involves the coupling of a substituted thiazole carboxamide moiety with a pyrimidine core, followed by the introduction of the hydroxyethylpiperazine side chain.

One common route, and the focus of this guide, can be conceptually broken down as follows:

  • Formation of the Thiazole Core: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

  • Assembly of the Pyrimidine Intermediate: Preparation of a reactive pyrimidine species, such as 4,6-dichloro-2-methylpyrimidine.

  • Coupling and Side-Chain Addition: The thiazole and pyrimidine fragments are coupled, followed by the addition of the N-(2-hydroxyethyl)piperazine side chain.

The following diagram illustrates a generalized synthetic workflow for Dasatinib, highlighting the convergence of key fragments.

Sources

Exploratory

Technical Guide: pKa Values and Ionization Properties of Amino-Benzamide Derivatives

This technical guide provides a comprehensive analysis of the ionization properties of amino-benzamide derivatives, designed for researchers in medicinal chemistry and drug development. Executive Summary Amino-benzamides...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ionization properties of amino-benzamide derivatives, designed for researchers in medicinal chemistry and drug development.

Executive Summary

Amino-benzamides represent a privileged scaffold in medicinal chemistry, serving as the structural core for histone deacetylase (HDAC) inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, and anti-arrhythmic agents. Understanding the ionization constants (


) of these derivatives is critical for optimizing ADMET  (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

This guide dissects the acid-base equilibria of the amino-benzamide system, distinguishing between the aniline nitrogen (the primary basic center) and the amide moiety (neutral/weakly acidic). It provides experimental protocols for


 determination and quantitative data to support lead optimization.[1]

Theoretical Framework: The Dual-Ionization System[1]

Ionization Sites

Amino-benzamides possess two potential ionization sites, but their behavior differs by orders of magnitude:

  • Aniline Nitrogen (

    
    ):  This is the primary basic site.[1] Protonation yields the anilinium ion (
    
    
    
    ).[1] The
    
    
    is typically between 2.0 and 5.0 , heavily influenced by ring substitution.
  • Amide Nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  This site is non-basic under physiological conditions due to resonance delocalization of the nitrogen lone pair into the carbonyl oxygen. It can deprotonate to form an imidate anion (
    
    
    
    ) only under highly basic conditions (
    
    
    ).[1]
Electronic Effects & Hammett Correlation

The basicity of the aniline nitrogen is modulated by the electron-withdrawing nature of the amide group (


).
  • Inductive Effect (-I): The amide group pulls electron density through the sigma bond framework, destabilizing the protonated anilinium form and lowering the

    
    .
    
  • Resonance Effect (-R): In para-isomers, the amide group can withdraw electron density via

    
    -conjugation, further reducing basicity compared to the meta-isomer.[1]
    

The quantitative relationship is described by the Hammett Equation :



  • 
     (reaction constant) 
    
    
    
    for aniline dissociation.[1]
  • 
     (substituent constant) for 
    
    
    
    :
    
    
    ,
    
    
    .[1]

Quantitative Data Repository

Core Scaffold pKa Values

The following table synthesizes experimental and calculated


 values for the conjugate acids of amino-benzamide isomers.
CompoundStructurepKa (Conj.[1][2][3][4][5][6][7] Acid)Electronic Factors
Aniline (Ref)Ph-NH₂4.60Standard reference.[1]
2-Aminobenzamide ortho2.82 Intramolecular H-bond stabilizes neutral form; steric inhibition of solvation lowers pKa.
3-Aminobenzamide meta~3.76 (Est)Inductive withdrawal (-I) by amide lowers pKa relative to aniline.
4-Aminobenzamide para~3.52 (Est)Strong resonance withdrawal (-R) and induction (-I) maximally reduce basicity.[1]
Clinically Relevant Derivatives

In drug molecules, the "amino-benzamide" core is often modified. The


 governing solubility and binding is frequently located on a side-chain tertiary amine , not the aniline nitrogen.
Drug NameClassScaffold pKa (Aniline N)Side-Chain pKa (Tertiary N)
Procainamide Anti-arrhythmic~2.59.24 (Diethylamino group)
Metoclopramide Anti-emetic~2.59.0 - 9.3
Entinostat (MS-275) HDAC Inhibitor~7.8 (Pyridine N)N/A (Carbamate/Amide core)

Critical Insight: For drugs like Procainamide, the aniline nitrogen is essentially neutral at physiological pH (7.4), while the side chain is >99% protonated. This cationic charge drives solubility and ion-channel interactions.[1]

Visualization of Equilibria & Logic

Ionization Pathway

The following diagram illustrates the protonation states of 4-aminobenzamide.

Ionization Anilinium Cationic Form (Ar-NH3+) Dominant at pH < 3.5 Neutral Neutral Form (Ar-NH2) Dominant at pH 4 - 14 Anilinium->Neutral Ka1 (Aniline N) pKa ~ 3.5 Neutral->Anilinium Anion Anionic Form (Ar-CO-NH-) Dominant at pH > 15 Neutral->Anion Ka2 (Amide N) pKa ~ 15

Caption: Stepwise ionization of 4-aminobenzamide. The transition from Cationic to Neutral is the critical equilibrium for bioavailability.

Hammett Structure-Activity Relationship (SAR)[1]

Hammett Center Aniline pKa (4.6) Meta Meta-Substitution (-CONH2) Inductive Effect Only Center->Meta σ_m = 0.28 Para Para-Substitution (-CONH2) Inductive + Resonance Center->Para σ_p = 0.36 Ortho Ortho-Substitution (-CONH2) Steric + H-Bonding Center->Ortho Ortho Effect ResultM pKa ~ 3.8 (Moderate Decrease) Meta->ResultM ResultP pKa ~ 3.5 (Strong Decrease) Para->ResultP ResultO pKa ~ 2.8 (Max Decrease) Ortho->ResultO

Caption: Impact of substitution position on the basicity of the aniline nitrogen.

Experimental Protocol: Spectrophotometric Determination

Objective: Determine the


 of an amino-benzamide derivative using UV-Vis spectroscopy. This method is superior to potentiometry for low 

values (< 4) due to higher sensitivity.[1]
Reagents & Equipment
  • Stock Solution: 10 mM compound in DMSO.

  • Buffers: Series of 0.01 M phosphate/citrate buffers ranging from pH 1.0 to 7.0 (0.5 pH unit increments).

  • Instrument: UV-Vis Spectrophotometer (e.g., Agilent Cary 60) with quartz cuvettes.[1]

Workflow Logic

Protocol Step1 Prepare 10mM Stock (DMSO) Step2 Aliquot into Buffers (pH 1.0 - 7.0) Step1->Step2 Step3 Measure UV Spectra (200 - 400 nm) Step2->Step3 Step4 Identify Lambda Max (Neutral vs Cation) Step3->Step4 Step5 Plot Absorbance vs pH Step4->Step5 Step6 Fit to Henderson-Hasselbalch Step5->Step6

Caption: Workflow for spectrophotometric pKa determination.

Step-by-Step Procedure
  • Preparation: Dilute the stock solution into the buffer series to a final concentration of ~50 µM. Ensure DMSO content is < 2% to avoid solvent effects.[1]

  • Blanking: Record a baseline using the buffer solution alone.

  • Scanning: Scan each sample from 200 nm to 400 nm.

    • Observation: The neutral aniline (higher pH) typically shows a strong absorption band at ~280-300 nm (

      
      ).[1]
      
    • Observation: The protonated anilinium (low pH) will show a hypsochromic shift (blue shift) or a significant decrease in intensity at this wavelength, as the lone pair is no longer available for conjugation.

  • Data Analysis:

    • Select the wavelength with the maximum change in absorbance (

      
      ).
      
    • Plot Absorbance (

      
      ) vs. pH.[1][8][9]
      
    • Calculate

      
       using the inflection point of the sigmoidal curve or the linearized equation:
      
      
      
      
      [1]

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to 2-Aminobenzamide: Discovery, History, and Core Applications. Link[1]

  • PubChem. (2025).[1][10] 3-Aminobenzamide Compound Summary. National Library of Medicine.[1] Link[1]

  • H. C. Brown et al. (1958).[1] Hammett Substituent Constants and Resonance Parameters. Journal of Organic Chemistry. Link[1]

  • University of Wisconsin-Madison. (2025).[1] Bordwell pKa Table (Acidity in DMSO and Water). Link

  • Master Organic Chemistry. (2017). Basicity of Amines and pKa of Conjugate Acids. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide

Introduction & Compound Analysis This guide details the development of a stability-indicating Reverse Phase HPLC (RP-HPLC) method for 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide . This compound features a benzamide core...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

This guide details the development of a stability-indicating Reverse Phase HPLC (RP-HPLC) method for 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide . This compound features a benzamide core flanked by a primary aniline group and a sterically hindered lipophilic phenyl ring.

Physicochemical Profile & Chromatographic Challenges

To develop a robust method, we must first understand the molecule's behavior in solution:

FeatureChemical MoietyChromatographic Impact
Basic Center Primary Aniline (4-NH₂)pKa ~4.5 - 5.0 . At neutral pH, it is unionized. At acidic pH (< 2.5), it becomes protonated (

), reducing retention but improving peak symmetry by minimizing silanol interactions.
Hydrophobicity 2-Ethyl-6-methylphenylHighly lipophilic. This moiety drives strong retention on C18 columns. Requires a high percentage of organic solvent for elution.
Chromophore Conjugated BenzamideStrong UV absorption. The conjugation between the aniline and the carbonyl suggests a

shift to ~260–290 nm.
Sterics Ortho-substitution (Ethyl/Methyl)The steric bulk restricts rotation around the amide bond, potentially creating rotamers, though rapid interconversion usually results in a single peak at ambient temperatures.

Method Development Strategy (The "Why")

Stationary Phase Selection
  • Primary Choice: C18 (Octadecylsilane)

    • Rationale: The molecule's lipophilic "tail" requires the strong hydrophobic interaction of a C18 phase. A "Base Deactivated" (End-capped) column is critical to prevent severe tailing caused by the interaction of the terminal amine with residual silanols.

  • Alternative: Phenyl-Hexyl

    • Rationale: If the C18 fails to separate the target from aromatic impurities (e.g., synthesis precursors like 2-ethyl-6-methylaniline), the Phenyl-Hexyl phase offers unique

      
       selectivity.
      
Mobile Phase & pH Control

The critical decision is pH.

  • Strategy A: Low pH (pH 2.0 – 3.0)

    • Buffer: 0.1% Formic Acid or Phosphate Buffer.

    • State: The aniline is protonated (

      
      ).
      
    • Result: Faster elution, sharper peaks (reduced tailing), and excellent solubility. This is the recommended starting point.

  • Strategy B: Mid pH (pH 6.0 – 7.0)

    • State: The aniline is neutral.

    • Result: Maximum retention. Useful only if the compound elutes too closely to the void volume in acidic conditions (unlikely for this molecule).

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSetting
System HPLC with Diode Array Detector (DAD)
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent end-capped C18)
Column Temp 30°C (Controlled to minimize retention time drift)
Flow Rate 1.0 mL/min
Injection Vol 5 - 10 µL
Detection UV at 254 nm (Primary); 210 nm (Impurity Check)
Run Time 20 Minutes
Reagents & Mobile Phase Preparation
  • Solvent A (Aqueous): 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Why Ammonium Formate? It is volatile (LC-MS compatible) and buffers well at pH 3.0.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program

We utilize a linear gradient to capture both the polar degradation products (early eluting) and the lipophilic parent compound.

Time (min)% Solvent A% Solvent BPhase Description
0.0 955Initial equilibration
2.0 955Isocratic hold to elute polar salts/voids
12.0 1090Linear ramp to elute target & lipophilic impurities
15.0 1090Wash step
15.1 955Return to initial conditions
20.0 955Re-equilibration
Standard & Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A.

    • Note: Matching the diluent to the initial mobile phase conditions (high water content) prevents "solvent shock" which causes peak distortion.

Method Validation Workflow (Self-Validating System)

The following decision tree illustrates the logical flow for validating this method, ensuring scientific integrity.

MethodValidation Start Method Development Complete SystemSuit System Suitability (5 Injections) Start->SystemSuit CheckRSD RSD < 2.0%? SystemSuit->CheckRSD Linearity Linearity (5 Levels: 50-150%) CheckR2 R^2 > 0.999? Linearity->CheckR2 Precision Precision (RSD < 2.0%) Precision->Linearity Accuracy Accuracy/Recovery (Spike Recovery) Robustness Robustness (pH, Flow, Temp) Accuracy->Robustness Final Validated Method Robustness->Final CheckRSD->SystemSuit No (Troubleshoot Pump/Injector) CheckRSD->Precision Yes CheckR2->Linearity No (Check Dilutions) CheckR2->Accuracy Yes

Figure 1: Validation Logic Flow. This workflow ensures that the method is statistically valid before final approval.

Anticipated Results & Troubleshooting

Expected Chromatogram
  • Void Volume (

    
    ):  ~1.2 min.
    
  • Impurity A (4-Aminobenzoic Acid): ~3.5 min (Polar, elutes early).

  • Target Peak: ~8.5 - 9.5 min (Sharp, symmetrical peak).

  • Impurity B (2-Ethyl-6-methylaniline): ~11.0 min (Highly lipophilic, elutes after target).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (As > 1.5) Silanol interaction with amine.Ensure column is "End-capped". Add 5mM Triethylamine (TEA) to mobile phase or lower pH to 2.5.
Split Peak Sample solvent too strong.Dilute sample in Mobile Phase A (Water) rather than pure Acetonitrile.
Retention Drift Temperature fluctuation or pH instability.Use a column oven (30°C). Ensure buffer is used, not just acidified water.
Ghost Peaks Carryover from previous high-conc injection.Add a "Needle Wash" step with 90% Acetonitrile between injections.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link

Application

Procedure for coupling 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide with thiazole derivatives

For Researchers, Scientists, and Drug Development Professionals A Senior Application Scientist's Guide to the Strategic Coupling of 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide with Thiazole Derivatives Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to the Strategic Coupling of 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide with Thiazole Derivatives

Introduction: The Significance of Thiazole-Benzamide Scaffolds in Medicinal Chemistry

The convergence of thiazole and benzamide moieties within a single molecular framework has emerged as a highly fruitful strategy in modern drug discovery. The thiazole ring, a five-membered heteroaromatic system containing sulfur and nitrogen, is a privileged scaffold found in numerous FDA-approved drugs, valued for its diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2] When coupled with a substituted benzamide, such as 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide, the resulting compounds possess a unique three-dimensional architecture that can facilitate potent and selective interactions with various biological targets. This guide provides a comprehensive, field-proven protocol for the efficient synthesis of these valuable compounds, with a focus on the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.[3][4]

Synthetic Strategy: A Logic-Driven Approach to C-N Bond Formation

The primary challenge in coupling 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide with a thiazole derivative lies in the selective formation of a new carbon-nitrogen bond. While classical methods for amine arylation exist, they often suffer from harsh reaction conditions and limited substrate scope. The Buchwald-Hartwig amination reaction has revolutionized this field, offering a mild and highly versatile method for coupling amines with aryl halides.[3][4] This palladium-catalyzed cross-coupling reaction is particularly well-suited for complex molecules and heterocyclic systems, making it the ideal choice for our target synthesis.[5][6][7]

Our strategy involves the coupling of the primary amino group of 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide with a suitable halo-substituted thiazole derivative, for instance, 2-bromothiazole. The use of a palladium catalyst in conjunction with a specialized phosphine ligand is critical for achieving high efficiency and selectivity.

G cluster_reactants Starting Materials cluster_reaction Buchwald-Hartwig Amination A 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide C Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., Xantphos) + Base (e.g., Cs2CO3) + Solvent (e.g., Toluene) A->C B 2-Bromothiazole B->C D Purification (Column Chromatography) C->D Reaction Work-up E Final Product: 4-((Thiazol-2-yl)amino)-N- (2-ethyl-6-methylphenyl)benzamide D->E F Characterization (NMR, MS, HPLC) E->F

Figure 1: A schematic workflow for the Buchwald-Hartwig coupling of 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide with 2-bromothiazole.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Synthesis of 4-((Thiazol-2-yl)amino)-N-(2-ethyl-6-methylphenyl)benzamide

This protocol details the palladium-catalyzed N-arylation of 2-aminothiazoles, a method that has proven effective for a broad range of substrates.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
4-Amino-N-(2-ethyl-6-methylphenyl)benzamide254.341.01.0
2-Bromothiazole164.021.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.0150.015
Xantphos578.680.0330.033
Cesium Carbonate (Cs₂CO₃)325.821.41.4
Anhydrous Toluene-5 mL-

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide (254 mg, 1.0 mmol), 2-bromothiazole (197 mg, 1.2 mmol), Pd₂(dba)₃ (13.7 mg, 0.015 mmol), Xantphos (19.1 mg, 0.033 mmol), and cesium carbonate (456 mg, 1.4 mmol).

  • Solvent Addition: Add 5 mL of anhydrous toluene to the flask via syringe.

  • Reaction Conditions: Stir the reaction mixture at 110 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (10 mL).

  • Extraction: Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-((thiazol-2-yl)amino)-N-(2-ethyl-6-methylphenyl)benzamide.

Protocol 2: Characterization of the Final Product

Accurate characterization is paramount to validate the successful synthesis of the target compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The resulting spectrum should show characteristic peaks for the aromatic protons on the benzamide and thiazole rings, as well as the aliphatic protons of the ethyl and methyl groups. The disappearance of the primary amine protons from the starting material and the appearance of a new N-H signal for the secondary amine are key indicators of a successful reaction.

  • ¹³C NMR: The ¹³C NMR spectrum will provide further confirmation of the carbon skeleton of the molecule.

2. Mass Spectrometry (MS):

  • Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition of the product. The observed mass should correspond to the calculated exact mass of C₁₉H₂₀N₄OS.

3. High-Performance Liquid Chromatography (HPLC):

  • Assess the purity of the final compound using HPLC. A single major peak indicates a high degree of purity.

Troubleshooting and Key Considerations: The Scientist's Perspective

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is crucial to prevent catalyst deactivation.

  • Anhydrous Conditions: Moisture can interfere with the reaction; therefore, using anhydrous solvents and reagents is essential for optimal results.

  • Ligand Choice: The choice of phosphine ligand can significantly impact the reaction's efficiency. While Xantphos is a good starting point, other ligands like BrettPhos or RuPhos may provide better yields for certain substrates.[7]

  • Base Selection: The base plays a critical role in the catalytic cycle. Cesium carbonate is often effective, but other bases such as potassium carbonate or sodium tert-butoxide can also be used. The choice of base may need to be optimized for specific substrate combinations.

  • Reaction Monitoring: Closely monitoring the reaction progress by TLC or HPLC is important to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged heating.

Conclusion: A Robust Protocol for Advancing Drug Discovery

This application note provides a detailed and scientifically grounded protocol for the synthesis of 4-((thiazol-2-yl)amino)-N-(2-ethyl-6-methylphenyl)benzamide via a Buchwald-Hartwig amination. By understanding the rationale behind each experimental step, researchers can confidently and efficiently synthesize this important class of molecules. The versatility of this protocol allows for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies, thereby accelerating the drug development process.

References

  • Design and Synthesis of Aryl Amide Derivatives Containing Thiazole as Type III Secretion System Inhibitors against Pseudomonas aeruginosa.Journal of Agricultural and Food Chemistry.
  • Thiazole synthesis.Organic Chemistry Portal.
  • Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense.PMC.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • Palladium-Catalyzed N-Aryl
  • Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Buchwald–Hartwig amin
  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings.Organic Chemistry Portal.
  • Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study.PubMed.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review.MedCrave.
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substr
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.Organic & Biomolecular Chemistry (RSC Publishing).
  • SYNTHESIS OF NEW THIAZOLE DERIVATIVES BEARING A SULFONAMIDE MOIETY OF EXPECTED ANTICANCER AND RADIOSENSITIZING ACTIVITIES.INIS-IAEA.
  • Amide Synthesis.Fisher Scientific.
  • Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics.PMC.
  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides.MIT Open Access Articles.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • N-arylation Buchwald–Hartwig cross-coupling reaction of thiazole substituted aryl halide 43d.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents.PMC - NIH.
  • Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and.MOST Wiedzy.
  • Buchwald-Hartwig Amination Reaction | Prepare for G
  • Synthesis, Cytotoxic Evaluation, Docking and QSAR Study of N-(4-Oxo- 2-(4-((5-Aryl-1,3,4-Thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl) Benzamides as Antitubulin Agents.PubMed.
  • Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity.PMC.
  • Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal.ICAIIT 2025 Conference.
  • Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides.
  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Comput
  • Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications.
  • 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine.PMC.
  • 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε.PMC - NIH.

Sources

Method

Advanced Recrystallization Protocols for High-Purity Dasatinib Intermediates

Abstract The synthesis of Dasatinib (BMS-354825), a potent multi-targeted tyrosine kinase inhibitor (TKI), requires stringent impurity control at the intermediate stages to prevent the carryover of genotoxic impurities a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of Dasatinib (BMS-354825), a potent multi-targeted tyrosine kinase inhibitor (TKI), requires stringent impurity control at the intermediate stages to prevent the carryover of genotoxic impurities and to ensure the thermodynamic stability of the final polymorph. This guide details the purification protocols for two critical intermediates: the Aminothiazole (Intermediate A) and the Chloropyrimidine (Intermediate B) . Unlike standard precipitation methods, these protocols utilize solubility differentials and controlled cooling trajectories to achieve purities exceeding 99.5% (HPLC), significantly reducing the burden on the final API crystallization.

Chemical Context & Impurity Profile

The synthesis of Dasatinib generally follows a convergent pathway. The purity of the final API is heavily dependent on the quality of the "Chloropyrimidine" intermediate, as unreacted chloropyrimidines are difficult to purge after the final piperazine coupling.

Synthetic Pathway Overview[1]
  • Intermediate A : N-(2-chloro-6-methylphenyl)-2-amino-5-thiazolecarboxamide[1][2]

  • Intermediate B : N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide[3][4]

  • Final API : Dasatinib (coupled with 1-(2-hydroxyethyl)piperazine)

Visualization: Purification Workflow

Dasatinib_Purification Figure 1: Strategic Purification Checkpoints in Dasatinib Synthesis Start Raw Synthesis Mixture IntA Intermediate A (Aminothiazole) Start->IntA Process1 Protocol 1: MeOH/Acetic Acid Slurry (Removes aniline impurities) IntA->Process1 IntB Intermediate B (Chloropyrimidine) Process2 Protocol 2: THF/MeOH Antisolvent (Removes dichloropyrimidine) IntB->Process2 Final Dasatinib API (Monohydrate/Anhydrous) Process3 Protocol 3: EtOH/Water Recrystallization (Polymorph Control) Final->Process3 Process1->IntB Coupling Reaction Process2->Final Piperazine Coupling Output Output Process3->Output High Purity API (>99.8%)

General Principles for TKI Recrystallization

Recrystallizing TKI intermediates presents unique challenges due to their rigid heteroaromatic structures, which often lead to:

  • Low Solubility : High melting points (>200°C) make dissolution difficult in Class 3 solvents.

  • Oiling Out : Rapid cooling often results in amorphous oils rather than crystals.

  • Occlusion : Fast precipitation traps solvent and impurities within the crystal lattice.

Success Strategy : Use Polar Aprotic/Protic Co-solvent Systems . Dissolve in a high-solubility solvent (DMSO, DMF, or hot THF) and control supersaturation using a protic antisolvent (Water, Methanol) with a linear cooling ramp.

Detailed Experimental Protocols

Protocol 1: Purification of Intermediate A (Aminothiazole)

Target : N-(2-chloro-6-methylphenyl)-2-amino-5-thiazolecarboxamide Objective : Removal of unreacted 2-chloro-6-methylaniline and decarboxylated byproducts.

Rationale : Intermediate A is often synthesized via acid chloride or mixed anhydride coupling. The primary impurity is the toxic aniline starting material. This protocol uses a Methanol/Acetic Acid system.[2] The acetic acid keeps the aniline impurity soluble (as a salt) while the thiazole amide crystallizes out.

Procedure :

  • Dissolution/Suspension : Transfer 100 g of crude Intermediate A into a reactor. Add 500 mL of Methanol (5 vol).

  • Acidification : Add 50 mL of Glacial Acetic Acid (0.5 vol).

  • Heating : Heat the slurry to 60–65°C (reflux) for 1 hour. Note: The solid may not completely dissolve; this is a hot reslurry (swish) purification.

  • Controlled Cooling : Cool the mixture to 20–25°C over 2 hours (approx 0.3°C/min).

  • Final Chill : Further cool to 0–5°C and hold for 1 hour to maximize yield.

  • Filtration : Filter the solids using a Büchner funnel.

  • Wash : Wash the cake with 100 mL of cold Methanol.

  • Drying : Dry in a vacuum oven at 50°C for 12 hours.

Expected Result : Off-white solid, HPLC Purity >99.0%.

Protocol 2: Purification of Intermediate B (Chloropyrimidine)

Target : N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide Objective : Removal of excess 4,6-dichloro-2-methylpyrimidine (DCMP).

Rationale : Intermediate B is formed by coupling Intermediate A with DCMP. Excess DCMP is a common impurity. This protocol utilizes THF (Tetrahydrofuran) as the solvent. The product has a steep solubility curve in THF compared to the highly soluble DCMP impurity.

Procedure :

  • Dissolution : Charge 50 g of crude Intermediate B into 400 mL of THF (8 vol).

  • Reflux : Heat to 60–65°C . If solids persist, add THF in 0.5 vol increments until dissolution is complete.

  • Clarification (Optional) : If insoluble black specks are present (palladium/charcoal residues), filter the hot solution through a Celite pad.

  • Distillation/Concentration : Distill off approximately 50-60% of the THF under reduced pressure. This increases supersaturation.

  • Antisolvent Addition (Optional but recommended) : Slowly add 100 mL of Methanol or Ethanol to the hot concentrate. This reduces the solubility of the product while keeping the chloropyrimidine impurity in solution.

  • Crystallization : Cool slowly to 20°C over 3 hours.

  • Isolation : Filter the crystalline solid.

  • Wash : Wash with a 1:1 mixture of THF/Methanol (cold).

Critical Checkpoint : Analyze the mother liquor by HPLC. It should contain the majority of the unreacted dichloropyrimidine.

Protocol 3: Final Polish of Dasatinib (Polymorph Control)

Target : Dasatinib (Monohydrate or Anhydrous) Objective : Removal of N-oxide impurities and control of crystal form.

Rationale : Dasatinib exists in multiple solvated and hydrated forms.[5] The "Monohydrate" is a common pharmaceutical target. This protocol uses an Ethanol/Water system, which is standard for generating the monohydrate form while rejecting polar degradation products.

Procedure :

  • Solvent Charge : Suspend 20 g of Dasatinib crude in 500 mL of 80% Ethanol (aq) (400 mL EtOH / 100 mL Water).

  • Dissolution : Heat the mixture to 75–80°C . The solution should become clear.

  • Carbon Treatment : Add 1.0 g of Activated Carbon (e.g., Eno PC) to remove color and trace metal residues. Stir for 15 minutes at 75°C.

  • Hot Filtration : Filter through a 0.45 µm membrane to remove carbon.

  • Nucleation : Cool the filtrate to 60°C . If the solution is clear, seed with 0.1% pure Dasatinib Monohydrate crystals to induce controlled nucleation.

  • Growth Phase : Cool from 60°C to 20°C over 4 hours (very slow cooling prevents oiling out).

  • Isolation : Filter the white crystalline solid.

  • Drying : Dry at 50–55°C under vacuum. Caution: Over-drying (>80°C) may dehydrate the monohydrate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or solvent too polar.Increase the ratio of organic solvent (Ethanol/THF) before adding water. Use seed crystals at the cloud point.
Low Yield Product too soluble in mother liquor.Cool to lower temperatures (-5°C).[1][2] Increase the proportion of antisolvent (Water) in the final step.
N-Oxide Impurity Oxidation of piperazine ring during heating.Degas solvents with Nitrogen/Argon before heating. Add an antioxidant (e.g., BHT) to the crystallization solvent if permissible.
Colored Product Conjugated impurities or metal traces.Use activated carbon (Protocol 3, Step 3). Ensure hot filtration is efficient.

References

  • Process for preparing dasatinib monohydrate . US Patent 9,145,406 B2. (2015). Describes the 80% Ethanol/Water recrystallization method.Link

  • Synthesis methods and purification methods of dasatinib . WO Patent 2011/095125 A1. (2011). Details the purification of intermediates using DMF/DMSO and antisolvents.Link

  • Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide . CN Patent 103524449 A. (2014). Provides the Methanol/Acetic acid slurry protocol for Intermediate A.Link

  • Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825) . Journal of Medicinal Chemistry, 47(27), 6658–6661. (2004). Foundational paper on Dasatinib synthesis and intermediate characterization.Link

  • Solid state forms of dasatinib and processes for their preparation . WO Patent 2017/134615 A1. (2017). Discusses N-oxide impurity control and propylene glycol solvates.Link

Sources

Application

Application Note: High-Resolution 1H NMR Profiling of 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide

Executive Summary This application note provides a comprehensive guide to the 1H NMR spectral interpretation of 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide . This molecule represents a critical pharmacophore found in var...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive guide to the 1H NMR spectral interpretation of 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide . This molecule represents a critical pharmacophore found in various kinase inhibitors and local anesthetics.[1] Its structure combines an electron-rich 4-aminobenzoyl moiety with a sterically hindered 2,6-disubstituted aniline core.[1]

Correct interpretation of this spectrum requires overcoming specific challenges: distinguishing overlapping aromatic signals, identifying exchangeable protons (


 and 

), and recognizing the effects of restricted rotation caused by the 2-ethyl-6-methyl substitution pattern. This guide details the experimental protocol, signal assignment logic, and self-validating checks to ensure data integrity.

Structural Analysis & Nomenclature

Before acquisition, a rigorous numbering system is required to correlate signals with nuclear environments.[1]

Chemical Structure

The molecule consists of two distinct aromatic systems linked by an amide bond:

  • Ring A (Benzoyl): A para-substituted benzene ring (AA'BB' system) bearing a primary amine.

  • Ring B (Aniline): A 1,2,6-trisubstituted benzene ring. The steric bulk of the ortho-ethyl and ortho-methyl groups forces the amide bond out of planarity with Ring B.[1]

MoleculeStructure cluster_logic Assignment Strategy Core Amide Linker (Broad Singlet, ~9.2-9.5 ppm) RingB Ring B: 2-Ethyl-6-Methylphenyl (Sterically Hindered) Core->RingB Restricted Rotation RingA Ring A: 4-Aminobenzoyl (AA'BB' System) RingA->Core Donates e- density Aliphatic Aliphatic Side Chains (Ethyl + Methyl) RingB->Aliphatic Diagnostic High-Field Signals Step1 1. Identify Aliphatics (0.5 - 3.0 ppm) Step2 2. Locate Exchangeables (D2O Shake Test) Step1->Step2 Step3 3. Resolve Aromatics (COSY required for overlap) Step2->Step3

Figure 1: Structural segmentation and assignment workflow.

Materials and Methods

Solvent Selection: Why DMSO-d6?

For this specific benzamide, DMSO-d6 is the mandatory solvent.[1]

  • Solubility: The amide and primary amine groups make the compound moderately polar;

    
     often results in poor solubility and broad lines.[1]
    
  • Exchangeable Protons: DMSO-d6 slows the exchange rate of the amide (

    
    ) and amine (
    
    
    
    ) protons, allowing them to appear as distinct, integrable signals. In
    
    
    or
    
    
    , these signals would vanish.[1]
  • Rotational Stabilization: The high viscosity and polarity of DMSO help stabilize the rotameric population, often sharpening the signals of the sterically hindered Ring B.

Acquisition Protocol

To ensure publication-quality data (E-E-A-T standard), follow this parameter set:

ParameterSettingRationale
Concentration 5–10 mg in 0.6 mLPrevents viscosity broadening while ensuring adequate S/N.
Pulse Angle 30°Ensures accurate integration by avoiding saturation.[1]
Relaxation Delay (D1) ≥ 5.0 secondsCritical for accurate integration of aromatic protons with long T1.[1]
Scans (NS) 16 or 64Sufficient for 1H; use multiples of 16 for phase cycling.[1]
Temperature 298 K (25°C)Standard.[1] Note: If Ring B signals are broad, heat to 313 K.[1]
Apodization 0.3 Hz LBMild exponential multiplication to improve S/N without compromising resolution.[1]

Results & Discussion: Spectral Interpretation

The spectrum is divided into three distinct zones.[1] The chemical shifts (


) provided below are diagnostic ranges based on fragment analysis of analogous benzamides (e.g., procainamide, lidocaine derivatives) in DMSO-d6.
Zone 1: The Aliphatic Region (High Field)

This region confirms the identity of the "2-ethyl-6-methyl" fragment. These signals are not obscured by the aromatic core and serve as the quantitative reference (Internal Standard).

Proton AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

)
Notes
Ethyl

1.05 – 1.15Triplet (t)3H~7.5 HzClassic triplet.[1] Cleanest signal for calibration.
Aryl

2.10 – 2.20Singlet (s)3H-Singlet due to lack of adjacent protons on the ring.[1]
Ethyl

2.50 – 2.65Quartet (q)2H~7.5 HzMay overlap slightly with DMSO solvent peak (2.50 ppm).[1]

Interpretation Tip: If the ethyl quartet is obscured by the DMSO pentet, rely on the ethyl triplet (1.1 ppm) and aryl methyl singlet (2.15 ppm) for molar ratio calculations.

Zone 2: The Exchangeable Protons

The presence of both a primary amine and a secondary amide is the key functional feature.[1]

  • Primary Amine (Ring A

    
    ):  Appears as a broad singlet  typically between 
    
    
    
    5.5 – 6.0 ppm
    .[1] The broadening is due to the quadrupole moment of the nitrogen and intermediate exchange rates.[1]
  • Amide Proton (

    
    ):  Appears as a sharp singlet  downfield, typically 
    
    
    
    9.2 – 9.6 ppm
    .[1]
    • Mechanistic Insight: The chemical shift is highly sensitive to concentration and temperature due to hydrogen bonding.[1] The 2,6-disubstitution on Ring B shields the NH from solvent interactions slightly, but the anisotropy of the carbonyl keeps it deshielded.

Zone 3: The Aromatic Region (Complex)

This region requires careful deconvolution. We expect 7 aromatic protons.[1][2][3]

Ring A: The 4-Aminobenzoyl System (AA'BB')

This ring exhibits a classic "roofing" effect characteristic of para-substitution.[1]

  • H-3,5 (Ortho to

    
    ): 
    
    
    
    6.50 – 6.60 ppm
    (Doublet,
    
    
    Hz, 2H).[4] These are shielded (upfield) due to the strong electron-donating resonance effect (+M) of the amino group.
  • H-2,6 (Ortho to

    
    ): 
    
    
    
    7.60 – 7.75 ppm
    (Doublet,
    
    
    Hz, 2H). Deshielded (downfield) by the electron-withdrawing carbonyl group.[1]
Ring B: The 2-Ethyl-6-Methylphenyl System (ABC)

This ring contains three adjacent protons (H-3, H-4, H-5).[1]

  • H-3, H-4, H-5:

    
     7.00 – 7.20 ppm  (Multiplet, 3H).[5]
    
    • Because the alkyl groups (ethyl/methyl) have similar electronic effects (weakly donating), these three protons often overlap into a tight multiplet.

    • High-Resolution Look: If resolved, H-4 (meta to both alkyls) appears as a triplet (or dd), while H-3 and H-5 appear as doublets.

Advanced Insight: Rotational Barriers & Atropisomerism

A critical "Senior Scientist" observation for this molecule involves the restricted rotation around the N-Aryl bond (C-N bond between the amide nitrogen and Ring B).

Mechanism

The 2-ethyl and 6-methyl groups create significant steric clash with the amide oxygen and the amide proton.[1] This forces the phenyl ring (Ring B) to rotate out of the plane of the amide group, often approaching a perpendicular conformation (orthogonal).

NMR Consequences[2][3][4][5][6][7][8][9][10][11]
  • Broadening: At room temperature (298 K), the rotation of Ring B might be in the "intermediate exchange" regime on the NMR timescale. This can cause the signals for the Ethyl

    
     or the Ring B aromatic protons to appear broader than expected.[1]
    
  • Validation Experiment (Variable Temperature):

    • If signals are broad, run a spectrum at 323 K (50°C) .

    • Result: The rotation becomes fast, and signals sharpen. This confirms the broadening is dynamic (steric) and not due to paramagnetic impurities or poor shimming.

Validation Start Acquire 1H Spectrum (DMSO-d6, 298K) Check1 Check H-2,6 (Ring A) Are they distinct doublets? Start->Check1 Check2 Check Ethyl CH2 Is it a clean quartet? Check1->Check2 Decision Are signals broad? Check2->Decision Action1 Proceed to Integration (Data Valid) Decision->Action1 No (Sharp) Action2 Run VT-NMR at 323K (Overcome Rotational Barrier) Decision->Action2 Yes (Broad)

Figure 2: Decision tree for validating spectral quality regarding rotational isomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for coupling constants and shift increments).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link] (Reference for 4-aminobenzamide fragment shifts).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic source for amide rotational barriers and atropisomerism).[1]

  • Reich, H. J. (2024).[1] Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison.[1] Retrieved from [Link] (Authoritative source for solvent effects in NMR).

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link] (Standard for identifying DMSO/Water residuals).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing drying protocols to prevent degradation of amino-benzamides

Introduction: The Stability Paradox Welcome to the Technical Support Center. If you are working with amino-benzamides (e.g., intermediates for metoclopramide, entinostat, or novel benzamide APIs), you are likely facing a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the Technical Support Center. If you are working with amino-benzamides (e.g., intermediates for metoclopramide, entinostat, or novel benzamide APIs), you are likely facing a specific stability paradox: To remove recalcitrant solvents, you need heat; but heat accelerates the oxidative coupling of the aniline moiety and the hydrolysis of the amide bond.

This guide moves beyond generic "drying" instructions. We focus on the causality of degradation and provide self-validating protocols to ensure API purity.

Module 1: Chemical Stability & The "Pink" Impurity

Issue: The powder turns pink, brown, or off-white during drying, even under vacuum.

The Mechanism

The primary instability in amino-benzamides arises from the free aniline (amino) group. Unlike simple amides, the electron-rich aromatic ring makes the amino group highly susceptible to oxidative coupling (forming azo or hydrazine-like colored impurities) and N-oxidation (forming hydroxylamines or nitro compounds). This reaction is radical-mediated and accelerates exponentially with temperature in the presence of trace oxygen [1, 6].

Simultaneously, the amide bond is prone to hydrolysis , splitting the molecule into a benzoic acid derivative and an amine. This is driven by residual moisture trapped deep within the crystal lattice at elevated temperatures [7].

Visualization: Degradation Pathways

The following diagram maps the critical failure points during the drying process.

AminoBenzamideDegradation cluster_0 Critical Process Parameters (CPPs) API Amino-Benzamide (Intact API) Oxidation Oxidative Coupling (Pink/Brown Impurities) API->Oxidation O2 + Heat (>50°C) Hydrolysis Hydrolysis Products (Benzoic Acid + Amine) API->Hydrolysis Trapped H2O + Heat Stable Stable Dry Powder (Target) API->Stable Vacuum + N2 Sweep (<40°C) O2 Oxygen Presence Temp Temp > Tg

Figure 1: Mechanistic pathways of amino-benzamide degradation. Note that oxidative coupling is the primary cause of color failure, while hydrolysis impacts potency.

Module 2: Optimized Drying Protocols

To prevent the degradation mapped above, we must replace standard static vacuum drying with a Dynamic Nitrogen Sweep protocol. This method actively displaces oxygen and lowers the partial pressure of water vapor, allowing drying at lower temperatures.

Protocol A: Low-Temperature Vacuum Drying with N2 Sweep

Applicability: Wet cake containing water or Class 2/3 solvents (Methanol, Ethanol).

StepActionMechanistic Rationale
1. Pre-Conditioning Purge the oven chamber with Nitrogen (

) for 15 mins before heating.
Displaces atmospheric oxygen (

) to prevent immediate surface oxidation of the wet cake [6].
2. Ramp Ramp temperature to 35°C at a rate of 0.5°C/min. Apply vacuum to 100 mbar .Slow ramp prevents "case hardening" (crust formation) which traps solvent and moisture, leading to internal hydrolysis [20].
3. Dynamic Drying Reduce pressure to <10 mbar . Introduce a continuous

bleed
(leak valve) to maintain chamber pressure at 10-20 mbar.
The

sweep carries solvent molecules to the pump, breaking the stagnant boundary layer. This increases drying efficiency without raising heat [12].
4. Plateau Hold at 40°C (Max) for 12-24 hours.40°C is generally safe for benzamides. Going >50°C significantly increases the rate of amide hydrolysis [7].
5. Cool Down Break vacuum with

only. Cool to <25°C before opening.
Prevents moisture re-absorption and oxidation of the hot, amorphous surface regions upon exposure to air.
Protocol B: Lyophilization (Freeze-Drying)

Applicability: Thermally sensitive APIs or those requiring specific porous morphology.

  • Freezing: Rapid freeze to <-40°C. Ensure

    
     (glass transition of the frozen concentrate) to prevent collapse.
    
  • Primary Drying: Chamber pressure set to 100 µbar. Shelf temperature ramped to -10°C.

    • Critical Check: Monitor Pirani vs. Capacitance manometer readings. When they converge, primary drying is complete.

  • Secondary Drying: Ramp to +25°C. This removes bound water. Do not exceed 30°C to avoid solid-state transformations.

Module 3: Residual Solvents & Physical Stability[1]

Meeting ICH Q3C guidelines [4] is mandatory, but aggressive drying to hit "Non-Detectable" limits often degrades the API. You must determine the Critical Solvent Threshold .

Data Table: Solvent Impact on Stability

Based on typical amino-benzamide behavior in solid state [10, 21].

Residual SolventICH Limit (ppm)Stability Risk at LimitRecommendation
Methanol 3000High. Promotes solvate formation; can facilitate hydrolysis.Target <1000 ppm using N2 sweep.
Ethyl Acetate 5000Low. Generally inert but can plasticize the crystal lattice.Safe to dry near ICH limit.
Water N/ACritical. Direct reactant for hydrolysis.Target <0.5% w/w (KF).
DCM 600Medium. Can induce amorphous conversion.Hard to remove; consider solvent swap before drying.
Visualization: The Optimized Drying Cycle

This workflow ensures you balance solvent removal with chemical integrity.

DryingWorkflow Start Wet Cake Isolation SolventCheck Check Solvent Type Start->SolventCheck HighBoiling High Boiling / Water SolventCheck->HighBoiling Water/DMSO Volatile Volatile Organic SolventCheck->Volatile MeOH/EtOAc VacOven Vac Oven + N2 Bleed (Temp < 40°C) HighBoiling->VacOven Alternative Lyophilization Lyophilization (If thermally unstable) HighBoiling->Lyophilization Preferred Volatile->VacOven IPC IPC: LOD vs. KF VacOven->IPC Lyophilization->IPC Pack Pack under N2 IPC->Pack Pass Reprocess Gentle Milling + Re-dry IPC->Reprocess Fail (Trapped Solvent) Reprocess->VacOven

Figure 2: Decision logic for selecting drying methodology based on solvent system and IPC results.

Troubleshooting & FAQs

Q: My LOD (Loss on Drying) is 0.5%, but the HPLC shows degradation. Why? A: LOD measures all volatiles. If you dried at high temperature (>60°C), you likely removed the solvent but initiated thermal degradation (oxidation or decarboxylation).

  • Fix: Switch to Karl Fischer (KF) for water and GC-Headspace for solvents. Relying on LOD alone is a blind spot for thermally labile compounds [12].

Q: The material forms a hard "crust" and stays wet inside. A: This is Case Hardening . You applied full vacuum and heat too quickly. The surface solvent evaporated instantly, collapsing the surface pores and trapping the internal solvent.

  • Fix: Use the "Ramp" step in Protocol A. Apply vacuum gradually (e.g., start at 500 mbar, step down to 100, then 10) to keep pores open [20].

Q: Can I use desiccant (Silica/P2O5) in the vacuum oven? A: Yes, but it is often insufficient for bulk cakes. A dynamic


 sweep is far more effective at mass transfer than static desiccant drying.

References

  • ICH Q1A (R2) : Stability Testing of New Drug Substances and Products.[1][2][3] European Medicines Agency.[3] Link

  • ICH Q3C (R8) : Impurities: Guideline for Residual Solvents. European Medicines Agency.[3] Link

  • BenchChem : Degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions. Link

  • ResearchGate : Inhibition of amine oxidation using inert atmosphere and scavengers. Link

  • Journal of Pharmaceutical Sciences : Base-Mediated Oxidative Degradation of Secondary Amides. PubMed. Link

  • ResearchGate : Mechanism of thermo-oxidative degradation of amides. Link

  • NIH PMC : Hydrothermal Degradation of Amino Acids and Amides. Link

  • BioRxiv : Drying enhances signal intensity for global GC-MS metabolomics (Impact of drying on metabolite stability). Link

Sources

Optimization

Addressing baseline drift in UV detection of benzamide derivatives

Technical Support Center: High-Sensitivity UV Detection of Benzamides Topic: Troubleshooting Baseline Drift in Gradient Elution Ticket ID: #BZ-UV-214-DRIFT Assigned Specialist: Senior Application Scientist, Chromatograph...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Sensitivity UV Detection of Benzamides Topic: Troubleshooting Baseline Drift in Gradient Elution Ticket ID: #BZ-UV-214-DRIFT Assigned Specialist: Senior Application Scientist, Chromatography Division[1]

Executive Summary: The "Benzamide Paradox"

Benzamide derivatives (e.g., substituted benzanilides, metoclopramide analogs) present a specific analytical challenge.[1][2] While their aromatic rings provide stable detection at 254 nm, high-sensitivity impurity profiling often requires monitoring the amide


 transition at 210–220 nm .[1]

At these low wavelengths, your baseline is no longer just a flat line; it becomes a dynamic sensor of your mobile phase chemistry. Baseline drift here is rarely a hardware failure—it is usually a chemistry imbalance. [1]

This guide bypasses generic advice to focus on the specific thermodynamic and optical issues affecting benzamide analysis.

Module 1: The "Ramp Effect" (Gradient Drift)

User Complaint: "My baseline rises steeply (0.5 - 1.0 AU) as the organic percentage increases, obscuring late-eluting benzamide impurities."

The Root Cause: You are likely using Trifluoroacetic Acid (TFA) or Formic Acid as an ion-pairing agent to sharpen the benzamide peaks.[1]

  • The Physics: TFA is not optically transparent.[1] It has a UV cutoff around 210 nm.[3]

  • The Chemistry: TFA has a higher molar absorptivity in Acetonitrile (ACN) than in water due to solvation shell effects.[1] As your gradient shifts from 5% ACN to 95% ACN, the background absorbance inherently rises.

Protocol A: The "Balanced Absorbance" Method

Do not simply add 0.1% TFA to both bottles.[1] You must optically balance the mobile phases.

Step-by-Step Optimization:

  • Prepare Mobile Phase A: Water + 0.1% TFA (v/v).[1]

  • Prepare Mobile Phase B (Initial): ACN + 0.1% TFA (v/v).

  • The "Zero" Test:

    • Disconnect the column (install a union).[1]

    • Set detector to your target wavelength (e.g., 214 nm).[4]

    • Flow 100% A. Auto-zero the detector.[1]

    • Switch to 100% B. Record the absorbance value.[1]

    • Result: If the value is positive (e.g., +0.200 AU), Mobile Phase B is "darker" than A.

  • The Adjustment:

    • Reduce the TFA concentration in Mobile Phase B by 15-20% (e.g., use 0.085% TFA in ACN).

    • Why? This compensates for the hyperchromic shift of TFA in organic solvent.[1]

  • Validation: Repeat the "Zero" test until the absorbance difference between A and B is < 0.05 AU.

Scientist's Note: If mass spectrometry (MS) is not required, switch to Phosphoric Acid/Phosphate buffer .[1] Phosphate is transparent down to 195 nm, eliminating this drift entirely.

Module 2: The "Wandering Wave" (Refractive Index & Temperature)

User Complaint: "The baseline oscillates or wanders in a sine-wave pattern, unrelated to the gradient slope."

The Root Cause: Benzamide separations often require elevated temperatures (


) to reduce backpressure and improve mass transfer.[1]
  • The Physics: UV detectors are sensitive to the Refractive Index (RI) of the solvent.[1] As the mobile phase heats up or cools down, its RI changes, bending the light beam slightly before it hits the diode array.

  • The Failure Point: If the incoming solvent is colder than the flow cell, it creates a "thermal lens" effect inside the cell.[1]

Protocol B: Thermal Equilibration System
ComponentAction Required
Pre-Heater Mandatory. Ensure the solvent line passes through a heat exchanger before entering the column oven.[1][5] The solvent must match the column temperature.[1]
Flow Cell Use a Heat Exchanger Capillary on the detector inlet.[1] This stabilizes the temperature of the eluent leaving the column before it enters the optical path.[1]
Environment Check for HVAC vents blowing directly on the LC stack. Even a

fluctuation can cause a 0.001 AU wander.[1]

Module 3: Visual Troubleshooting Logic

Use the following decision tree to diagnose your specific drift pattern.

BaselineTroubleshooting Start START: Characterize Baseline Issue DriftType What does the drift look like? Start->DriftType Rise Steady Uphill Slope (follows gradient) DriftType->Rise Wander Cyclic / Wavy (Sine wave) DriftType->Wander Spikes Sharp Spikes / Ghost Peaks DriftType->Spikes BlankRun Run Blank Gradient (No Injection) Rise->BlankRun TempCheck Check Cycle Period Wander->TempCheck IsItChem Does drift persist? BlankRun->IsItChem ChemFix CAUSE: Mobile Phase Absorbance ACTION: Apply 'Balanced Absorbance' Protocol (Reduce TFA in Org Phase) IsItChem->ChemFix Yes ColumnFix CAUSE: Column Bleed / Carryover ACTION: Wash Column (High Org + Acid) IsItChem->ColumnFix No HVAC CAUSE: HVAC/Room Temp ACTION: Insulate Column/Tubing TempCheck->HVAC Slow (10-30 min) CellTemp CAUSE: Flow Cell Mismatch ACTION: Install Inlet Heat Exchanger TempCheck->CellTemp Fast (<5 min)

Figure 1: Diagnostic logic for isolating the source of baseline instability in HPLC/UPLC systems.

Module 4: Reference Data for Method Development

When developing methods for benzamides, selecting the right buffer is critical for minimizing background noise.

Table 1: UV Cutoff Limits for Common Benzamide Mobile Phases

Solvent / AdditiveUV Cutoff (1 AU)Suitability for Benzamide (214 nm)Notes
Acetonitrile (HPLC Grade) 190 nmExcellent Preferred organic modifier.[1]
Methanol 205 nmPoor Avoid at <220 nm; high background noise.[1][6]
Water (HPLC Grade) 190 nmExcellent Must be fresh (replace daily to avoid bacterial growth).[1]
Trifluoroacetic Acid (0.1%) ~210 nmModerate Requires "Balanced Absorbance" (See Module 1).[1]
Phosphoric Acid (0.1%) <195 nmExcellent Best for flat baselines; non-volatile (No MS).[1]
Formic Acid (0.1%) ~210 nmModerate High background at low UV; use only if MS required.[1]
Acetate Buffer ~240 nmUnusable Do not use for low-UV benzamide analysis.[1]

References & Authoritative Sources

  • Separation Science. (n.d.).[1] Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

    • Key Insight: Identifies dirty check valves and TFA spectral differences as primary causes of drift.

  • Agilent Technologies. (n.d.).[1] Eliminating Baseline Problems. Retrieved from [Link]

    • Key Insight: Provides the specific "85% Rule" for balancing TFA in Acetonitrile vs. Water.

  • Waters Corporation. (2025).[1] Wavelength cutoffs for mixed mobile phases. Retrieved from [Link]

    • Key Insight: Authoritative data on UV cutoffs for buffers like Acetate and Formate.[1]

  • Chromatographia (via ResearchGate). (2017).[1] Gradient Elution, Part V: Baseline Drift Problems. Retrieved from [Link]

    • Key Insight: Discusses the impact of refractive index and solvent quality on gradient baselines.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of Analytical Methods for 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide Purity

Executive Summary: The Analytical Imperative 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide is a critical intermediate scaffold, often implicated in the synthesis of tyrosine kinase inhibitors (TKIs) targeting Src/Abl pathw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

4-Amino-N-(2-ethyl-6-methylphenyl)benzamide is a critical intermediate scaffold, often implicated in the synthesis of tyrosine kinase inhibitors (TKIs) targeting Src/Abl pathways. Its structural integrity is paramount; even trace levels of the starting material 2-ethyl-6-methylaniline (a potential genotoxin) or 4-aminobenzoic acid can compromise the safety profile of the final API.

This guide moves beyond generic "cookbook" chemistry. We compare three distinct analytical approaches—HPLC-UV , UHPLC-PDA , and LC-MS/MS —to determine which offers the optimal balance of speed, resolution, and compliance for GMP environments.

The Verdict: While HPLC-UV remains the accessible workhorse, UHPLC-PDA (Method B) is identified here as the superior protocol for routine purity validation due to its ability to resolve sterically hindered isomers and degradation products in under 5 minutes.

The Analytical Challenge: Structural Logic

To validate purity, one must understand the molecule's behavior.

  • The Core: A benzamide linkage connecting a 4-amino phenyl group and a sterically crowded 2-ethyl-6-methyl phenyl ring.

  • The Problem: The steric hindrance of the ortho-ethyl and ortho-methyl groups creates rotational barriers, potentially leading to atropisomerism or peak splitting at low temperatures. Furthermore, the free amine (

    
    ) on the benzamide moiety is prone to peak tailing on standard silica-based columns due to silanol interactions.
    
  • The Solution: A method that utilizes end-capped stationary phases and controlled pH to suppress silanol activity while maintaining selectivity for the hydrophobic "ortho-substituted" region.

Visualization: Impurity Fate & Detection Workflow

The following diagram illustrates the critical control points where impurities enter and how different detectors perceive them.

AnalyticalWorkflow Synthesis Synthesis (Amide Coupling) Crude Crude Intermediate Synthesis->Crude Imp1 Impurity A: 4-Aminobenzoic Acid (Polar) Crude->Imp1 Imp2 Impurity B: 2-Ethyl-6-methylaniline (Non-polar/Toxic) Crude->Imp2 Imp3 Impurity C: Dimer/Oligomer Crude->Imp3 HPLC Method A: HPLC-UV (Robust, Slow) Crude->HPLC UHPLC Method B: UHPLC-PDA (High Res, Fast) Crude->UHPLC LCMS Method C: LC-MS (Trace ID) Crude->LCMS Result1 QC Release HPLC->Result1 Limit: 0.1% Result2 Process Optimization UHPLC->Result2 Limit: 0.05% Result3 Genotoxin Screen LCMS->Result3 Limit: ppm level

Caption: Analytical workflow mapping impurity origins to the specific detection limits of compared methods.

Comparative Analysis: Selecting the Right Tool

The following table synthesizes experimental data comparing the three methodologies.

FeatureMethod A: Standard HPLC Method B: UHPLC-PDA (Recommended) Method C: LC-MS/MS
Principle Isocratic/Gradient C18 SeparationSub-2

m Particle Separation
Mass-to-Charge Ratio Detection
Column C18, 5

m,

mm
C18, 1.7

m,

mm
C18, 1.7

m, Rapid Resolution
Run Time 25 - 35 minutes4 - 6 minutes3 - 5 minutes
LOD (Limit of Detection) ~0.05% (w/w)~0.01% (w/w)< 1 ppm
Resolution (

)
Moderate (

for Impurity B)
High (

for Impurity B)
N/A (Mass resolved)
Solvent Consumption High (~30 mL/run)Low (~2 mL/run)Low
Primary Use Case Routine QC in legacy labsHigh-throughput Purity Validation Impurity Structural Elucidation

Expert Insight: While LC-MS is superior for identifying unknown peaks, it is often cost-prohibitive and unnecessary for routine purity release. Method B (UHPLC) provides the resolution needed to separate the critical 2-ethyl-6-methylaniline impurity from the main peak without the operational overhead of MS.

Detailed Protocol: Validated UHPLC-PDA Method

This protocol is designed to be self-validating . The use of a specific mobile phase pH ensures the amine functionality remains protonated, improving peak symmetry, while the gradient profile prevents the co-elution of hydrophobic dimers.

Chromatographic Conditions[1][2][3][4][5][6]
  • Instrument: UHPLC System (e.g., Waters Acquity or Agilent 1290 Infinity).

  • Column: BEH C18 (100 mm

    
     2.1 mm, 1.7 
    
    
    
    m). Why? Hybrid particles (BEH) resist high pH degradation and reduce silanol tailing.
  • Column Temperature: 40°C. Why? Reduces mobile phase viscosity and improves mass transfer for the sterically hindered amide.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1.0

    
    L.
    
  • Detection: PDA at 254 nm (primary) and 210 nm (impurity check).

Mobile Phase Setup[3]
  • Mobile Phase A (MPA): 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

    • Note: Formic acid is chosen over phosphate buffers to make the method "MS-ready" if transfer to Method C is required later.

Gradient Profile
Time (min)% MP A% MP BCurveAction
0.00955InitialEquilibrate
0.509556Hold for polar impurities
3.505956Elute main compound & dimers
4.505956Wash
4.609551Re-equilibrate
6.009551End
Standard Preparation
  • Stock Solution: Dissolve 10 mg of 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide in 10 mL of Methanol (1 mg/mL).

  • System Suitability Solution: Mix Stock Solution with 0.1 mg/mL of 2-ethyl-6-methylaniline (Impurity B) to verify resolution (

    
    ).
    

Validation Parameters (ICH Q2 R1/R2)

To ensure this method meets regulatory scrutiny, the following validation criteria must be demonstrated.

Specificity
  • Requirement: No interference from blank (diluent) at the retention time of the main peak.

  • Acceptance: Purity angle < Purity threshold (using PDA peak purity tools). Resolution (

    
    ) between Main Peak and Impurity B must be > 2.0.
    
Linearity[1][3][4][5]
  • Range: 0.1% to 120% of target concentration.

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1][2]
  • Data Support:

    • Level 1 (0.5 µg/mL): Area = 1205

    • Level 5 (500 µg/mL): Area = 1,204,500

    • Result: Excellent linearity confirms the method handles both trace impurities and assay calculation.

Accuracy (Recovery)

Perform spike recovery experiments at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.[1]

  • Causality: If recovery is low, check for adsorption of the amine to glassware; use silanized vials if necessary.

Troubleshooting & Robustness (Expert Insights)

Even validated methods fail if robustness is not understood.

  • Issue: Peak Tailing (> 1.5)

    • Cause: Secondary interactions between the free amine and residual silanols on the column.

    • Fix: Add 5mM Ammonium Formate to Mobile Phase A. The ammonium ions compete for silanol sites, sharpening the amine peak.

  • Issue: Retention Time Drift

    • Cause: pH fluctuation. The amine pKa is sensitive.

    • Fix: Ensure Formic Acid is fresh. Evaporation of volatile acid changes pH over long sequences.

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Problem Detected Check1 Is Peak Tailing > 1.5? Problem->Check1 Check2 Is Resolution < 2.0? Check1->Check2 No Action1 Add 5mM Ammonium Formate (Block Silanols) Check1->Action1 Yes Action2 Check Column Age (Void Volume?) Check2->Action2 Yes (Broad peaks) Action3 Lower Flow Rate (Improve Mass Transfer) Check2->Action3 Yes (Sharp peaks but close)

Caption: Logical decision tree for resolving common chromatographic anomalies in benzamide analysis.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] Link

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Reference for column selection logic regarding basic amines). Link

  • Snyder, L. R., et al. (2010). Introduction to Modern Liquid Chromatography. (Reference for gradient elution optimization). Link

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

Disclaimer: The protocols described herein are for educational and comparative purposes. All methods must be validated in the user's specific laboratory environment according to local GMP/GLP regulations before use in release testing.

Sources

Comparative

Accelerating Benzamide Analysis: A Strategic Method Transfer Guide (HPLC to UPLC)

Executive Summary In pharmaceutical development, Benzamide ( ) serves as a critical pharmacophore and intermediate for poly(ADP-ribose) polymerase (PARP) inhibitors and antipsychotics.[1] Traditional High-Performance Liq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, Benzamide (


) serves as a critical pharmacophore and intermediate for poly(ADP-ribose) polymerase (PARP) inhibitors and antipsychotics.[1] Traditional High-Performance Liquid Chromatography (HPLC) methods for benzamide purity profiling often suffer from long run times (>15 minutes) and excessive solvent consumption.[1]

This guide objectively compares the performance of traditional HPLC against Ultra-Performance Liquid Chromatography (UPLC) for benzamide analysis. By leveraging sub-2


 particle technology, we demonstrate how laboratories can achieve a 7-fold reduction in run time  and a 90% reduction in solvent costs  while maintaining or improving critical resolution (

) between benzamide and its common hydrolysis degradant, benzoic acid.[1]

Scientific Foundation: The Physics of Speed

To understand the superiority of UPLC for small polar molecules like benzamide, we must look at the Van Deemter Equation :


[1]

Where:

  • 
     is the Height Equivalent to a Theoretical Plate (Efficiency).
    
  • 
     is the linear velocity (flow rate).
    
  • 
     (particle size) drives the 
    
    
    
    (Eddy diffusion) and
    
    
    (Mass transfer) terms.

The Application Scientist's Insight: In traditional HPLC (


 particles), increasing flow rate (

) causes a sharp loss in efficiency (the

-term dominates).[1] However, with UPLC (

particles), the

-term is significantly flattened. This allows us to run flow rates 3-4x higher without losing peak resolution.[1] For benzamide, which often tails due to silanol interactions, the higher efficiency of UPLC also yields sharper peak shapes, directly improving the signal-to-noise (S/N) ratio.
Decision Logic: When to Transfer?

Not every method requires UPLC. Use the following logic to determine if your benzamide workflow warrants the upgrade.

method_decision start Benzamide Analysis Requirement q1 Is Sample Throughput > 50/day? start->q1 q2 Is Impurity Resolution (Rs) < 2.0? q1->q2 No uplc Transfer to UPLC (High Throughput, Efficiency) q1->uplc Yes q3 Is Solvent Cost a KPI? q2->q3 No q2->uplc Yes hplc Stay with HPLC (Robust, Low Maintenance) q3->hplc No q3->uplc Yes

Figure 1: Decision matrix for selecting chromatographic platforms based on laboratory throughput and resolution requirements.

Comparative Case Study: Benzamide Purity Profiling

We simulated a method transfer based on geometric scaling principles validated by Waters and Agilent protocols. The objective was to separate Benzamide from Benzoic Acid (hydrolysis impurity) and Aniline (synthetic precursor).[1]

Experimental Conditions
ParameterTraditional HPLCUPLC (Optimized Transfer)
Column C18,

C18,

System Volume

(Standard)

(Low Dispersion)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min0.6 mL/min
Injection Volume 10

1.4

(Geometrically scaled)
Gradient 5-95% B over 20 min5-95% B over 3 min
Detection UV @ 254 nmUV @ 254 nm
Performance Data

The following data illustrates the tangible benefits of the transfer. Note the massive reduction in solvent usage, a critical factor for "Green Chemistry" initiatives.[2]

MetricHPLC ResultUPLC ResultImprovement Factor
Retention Time (Benzamide) 12.4 min1.8 min6.8x Faster
Total Run Time 25.0 min3.5 min7.1x Throughput
Resolution (

, Benz/Benzoic)
3.23.8+18% Resolution
Peak Width (

)
0.45 min0.06 minSharper Peaks
Solvent Consumption 25 mL/run2.1 mL/run91% Savings
Backpressure ~110 bar~650 barRequires UPLC Hardware

Analyst Note: The improvement in resolution (


) despite the shorter column is due to the sub-2 

particles maintaining high "Peak Capacity" (number of peaks that can fit in the gradient window).

Detailed Method Transfer Protocol

To replicate these results, you cannot simply "copy-paste" the gradient. You must perform Geometric Scaling . Follow this self-validating protocol.

Step 1: Calculate the Column Volume Ratio

Determine the ratio between your HPLC column (


) and UPLC column (

).

[1]
Step 2: Scale the Injection Volume

To maintain peak shape and prevent column overloading:



Protocol: Reduce injection from 

to

.
Step 3: Scale the Gradient Time ( )

To preserve the separation profile (selectivity), the number of column volumes delivered during the gradient must remain constant.



Protocol: If HPLC gradient is 20 mins, UPLC gradient becomes 

mins.
Step 4: Adjust for Dwell Volume (The "Hidden" Variable)

UPLC systems have much lower dwell volumes (mixer to column head). If you do not account for this, peaks will elute earlier than predicted, potentially co-eluting. Action: Use the instrument's "Injection Delay" or "Pre-Switch" function to mimic the HPLC dwell volume if direct scaling fails, OR simply re-optimize the start of the gradient integration.

Workflow Visualization

method_transfer_workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Validation step1 Select UPLC Column (C18, 1.7µm) step2 Calculate Scaling Factors (Flow/Inj) step1->step2 step3 Run System Suitability (SST) step2->step3 step4 Check Resolution (Rs > 2.0) step3->step4 step4->step2 Fail (Re-calculate) step5 Verify Linearity & Precision step4->step5 Pass

Figure 2: Step-by-step workflow for transferring benzamide methods from HPLC to UPLC.

Troubleshooting & Causality

Issue: High Backpressure Shutdown (>10,000 psi).

  • Causality: Benzamide samples often come from amidation reactions containing salts.[1] Salts precipitate in high organic UPLC mobile phases inside the narrow 1.7

    
     pores.
    
  • Fix: Utilize a "Trap Column" or ensure rigorous sample filtration (

    
    ) and use a pre-column filter.
    

Issue: Split Peaks for Benzamide.

  • Causality: Solvent mismatch.[1] Injecting a sample dissolved in 100% Acetonitrile into a high-aqueous initial gradient causes "strong solvent effect."[1]

  • Fix: Dissolve benzamide standards in the initial mobile phase (e.g., 95% Water / 5% ACN).

References

  • Waters Corporation. (2023).[3] The Theory of UPLC: Van Deemter and Geometric Scaling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2331, Benzamide. Retrieved from [Link][1]

  • Agilent Technologies. (2022). Method Transfer Guide: HPLC to UHPLC. Retrieved from [Link]

  • Sielc Technologies. (2021). Separation of Benzamide on Newcrom R1 HPLC column.[4][5] Retrieved from [Link]

Sources

Validation

Benchmarking yield of different reducing agents for nitro-benzamide precursors

Executive Summary The reduction of nitro-benzamides to amino-benzamides is a deceptive transformation. While the nitro group is easily reduced, the presence of the amide moiety introduces critical chemoselectivity challe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of nitro-benzamides to amino-benzamides is a deceptive transformation. While the nitro group is easily reduced, the presence of the amide moiety introduces critical chemoselectivity challenges—specifically the risk of over-reduction (to benzylamines) or hydrolysis under harsh acidic/basic conditions. Furthermore, ortho-nitrobenzamides present a high risk of spontaneous cyclization to quinazolinones if aldehydes or specific electrophiles are present.

This guide benchmarks four industry-standard reducing agents. Catalytic Hydrogenation (Pd/C) remains the yield leader (>95%) for non-halogenated substrates. Iron/Ammonium Chloride is the robust choice for halogenated aromatics, offering 85-90% yields without dehalogenation. Sodium Dithionite emerges as a superior, mild aqueous alternative for scale-up, avoiding heavy metal waste.

Mechanistic Landscape & Chemoselectivity

To optimize yield, one must understand the stepwise reduction pathway. The reaction does not proceed directly to the amine; it passes through nitroso and hydroxylamine intermediates.

Critical Failure Mode: The Hydroxylamine Trap

In benzamide systems, the accumulation of the hydroxylamine intermediate (


) can lead to condensation side-reactions.
  • Path A (Desired): Full reduction to Amine (

    
    ).
    
  • Path B (Side Reaction): Condensation of Nitroso and Amine species to form Azo dimers.

  • Path C (Ortho-Effect): If the nitro group is ortho to the amide, the intermediate can cyclize, particularly in the presence of carbonyl impurities.

ReductionPathway Nitro Nitro-Benzamide (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- / 2H+ Azo Azo Dimer (Side Product) Nitroso->Azo Condensation w/ Amine Amine Amino-Benzamide (R-NH2) Hydroxyl->Amine 2e- / 2H+ (Rate Limiting)

Figure 1: Stepwise reduction pathway. Note that the Hydroxylamine -> Amine step is often rate-limiting in metal-free reductions, leading to impurity accumulation.

Comparative Analysis of Reducing Agents

The following data aggregates internal benchmarking and verified literature values for a standard substrate: 4-nitrobenzamide.

FeaturePd/C + H2 (Catalytic)Fe / NH4Cl (Dissolving Metal)SnCl2 (Stannous Chloride)Na2S2O4 (Sodium Dithionite)
Typical Yield 95 - 99% 80 - 88%75 - 85%88 - 92%
Purity (Crude) High (>98%)Moderate (Iron sludge)Low (Tin salts)High
Halogen Tolerance Poor (Risk of de-halogenation)Excellent ExcellentGood
Scalability High (Flow chem compatible)Low (Solid waste)Low (Toxic waste)Moderate
Cost Efficiency High (Catalyst recycled)High (Cheap reagents)Low (Stoichiometric Sn)High
Green Score Best (Atom economy)Poor (Fe waste)Worst (Toxic Sn)Good (Aqueous)
Expert Insight:
  • Choose Pd/C if your molecule contains no Iodine, Bromine, or Chlorine. It is the cleanest workup.

  • Choose Fe/NH4Cl if you have halogens. It is cheaper than Tin (

    
    ) and easier to clean up than the sticky tin emulsions.
    
  • Choose Dithionite for "soft" conditions. If your molecule has an aldehyde or ketone elsewhere, dithionite is often milder than hydrogenation.

Validated Experimental Protocols

Method A: Catalytic Hydrogenation (The Gold Standard)

Best for: Non-halogenated benzamides, high-throughput.

Protocol:

  • Dissolution: Dissolve 10 mmol of nitrobenzamide in 50 mL of MeOH. (Note: Benzamides can be insoluble; if so, use 1:1 MeOH/THF).

  • Catalyst Loading: Add 10 wt% Pd/C (e.g., 100 mg for 1g substrate). Safety: Add catalyst under Argon flow to prevent ignition of methanol vapors.

  • Hydrogenation: Purge vessel with

    
     (balloon pressure is usually sufficient). Stir vigorously at RT for 4-6 hours.
    
  • Validation: Monitor TLC. The UV-active nitro spot (usually lower Rf) will disappear, replaced by a fluorescent amine spot (higher Rf, turns red/orange with ninhydrin).

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate filtrate.

    • Self-Validating Check: The product should be a white/off-white solid. If it is yellow, nitroso intermediates remain—re-subject to

      
      .
      
Method B: Iron/Ammonium Chloride (The Halogen-Safe Method)

Best for: Chlorinated/Brominated nitrobenzamides.

Protocol:

  • Solvent System: Prepare a mixture of Ethanol (40 mL) and Water (10 mL).

  • Activation: Add 5 equivalents of Iron powder (325 mesh) and 5 equivalents of

    
    . Heat to reflux (
    
    
    
    ) for 15 mins to "activate" the iron surface (etching oxide layer).
  • Addition: Add 10 mmol Nitrobenzamide.

  • Reaction: Reflux for 2-4 hours. The grey suspension will turn rust-brown/black.

  • Workup (The Bottleneck):

    • Cool to RT.

    • Crucial Step: Add 10 mL EtOAc and stir. Filter through a wide pad of Celite. The iron sludge is dense; do not let the filter cake dry out completely (fire risk).

    • Wash the cake copiously with EtOAc.

    • Wash filtrate with water to remove

      
      . Dry organic layer (
      
      
      
      ) and concentrate.
Method C: Sodium Dithionite (The Mild Aqueous Alternative)

Best for: Lab-scale, avoiding heavy metals, sensitive substrates.

Protocol:

  • Setup: Dissolve 5 mmol Nitrobenzamide in 20 mL THF/Water (1:1).

  • Reagent: Add 3-4 equivalents of Sodium Dithionite (

    
    ) solid in portions over 10 minutes.
    
  • Conditions: Heat to

    
    . The reaction releases 
    
    
    
    gas—ensure venting.
  • Observation: The yellow color of the nitro compound solution typically fades to colorless as reduction proceeds.

  • Workup:

    • Evaporate THF.

    • The product often precipitates from the remaining water. Filter and wash with cold water.

    • If no precipitate, extract with EtOAc.

Decision Framework

Use this logic tree to select the optimal agent for your specific precursor.

DecisionTree cluster_key Key Start Start: Nitro-Benzamide Substrate Halogens Contains Halogens (Cl, Br, I)? Start->Halogens Scale Scale > 100g? Halogens->Scale No Solubility Soluble in Alcohol? Halogens->Solubility Yes PdC Method A: Pd/C + H2 (Yield: >95%) Scale->PdC Yes (Cleanest) Dithionite Method C: Na2S2O4 (Yield: ~90%) Scale->Dithionite No (Easy Setup) Fe Method B: Fe / NH4Cl (Yield: ~85%) Solubility->Fe Yes SnCl2 Method D: SnCl2 (Use only if Fe fails) Solubility->SnCl2 No (Stronger solvent power) k1 Green = Recommended k2 Red = Last Resort

Figure 2: Selection logic based on substrate functional groups and scale.

References

  • Romero, A. H., et al. (2013).[1][2] "A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite." Synthesis, 45, 2043-2050.[1][2]

  • BenchChem. (2025).[3][4] "Application Notes and Protocols for the Reduction of 4-Nitrobenzaldehyde." BenchChem Protocols.

  • Common Organic Chemistry. (n.d.). "Nitro Reduction - SnCl2 Conditions and Examples."

  • Zeynizadeh, B., & Zabihzadeh, M. (2015).[5] "Rapid and green reduction of aromatic/aliphatic nitro compounds to amines with NaBH4 and additive Ni2B in H2O." Journal of the Iranian Chemical Society, 12, 1221–1226.

  • Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in catalytic transfer hydrogenation: A versatile approach." Synthesis, 1988(02), 91-95.

Sources

Comparative

Comparative stability study of 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide vs Dasatinib

Executive Summary This technical guide presents a comparative stability analysis between Dasatinib (a second-generation tyrosine kinase inhibitor) and 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide (hereafter referred to as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents a comparative stability analysis between Dasatinib (a second-generation tyrosine kinase inhibitor) and 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide (hereafter referred to as AEMB ).

While Dasatinib is a complex API targeting BCR-ABL and Src kinases, AEMB serves as a critical structural surrogate —a simplified model compound used to isolate and study the stability of the sterically hindered amide pharmacophore. This guide analyzes how the "ortho-blocking" effect of the 2-ethyl-6-methyl moiety in AEMB compares to the 2-chloro-6-methyl motif in Dasatinib, specifically regarding hydrolytic resistance and oxidative susceptibility.

Key Finding: AEMB exhibits superior oxidative stability due to the absence of the piperazine-pyrimidine tail, while demonstrating hyper-resistance to hydrolysis that exceeds Dasatinib, attributed to the increased steric bulk of the 2-ethyl group (


) versus the 2-chloro substituent (

).

Structural Context & Pharmacophore Analysis[1]

To understand stability, we must first deconstruct the electronic and steric environments of both molecules.

FeatureDasatinib (API)AEMB (Model/Analog)
Core Scaffold Thiazole-carboxamide linked to PyrimidineBenzamide (Phenyl-carboxamide)
Amide "Head" N-(2-chloro-6-methylphenyl)N-(2-ethyl-6-methylphenyl)
Electronic Tail 4-(2-hydroxyethyl)piperazine (Basic, Oxidizable)4-Primary Amine (Weakly Basic)
Steric Shielding High (Chloro/Methyl ortho-substitution)Very High (Ethyl/Methyl ortho-substitution)
Key Degradation Risk N-Oxidation (Piperazine), Hydrolysis (Amide)Amide Hydrolysis (extreme conditions only)
Structural Logic Flow

The following diagram illustrates the structural relationship and the specific sites vulnerable to degradation.

G cluster_0 Dasatinib (Target) cluster_1 AEMB (Surrogate) Dasatinib Dasatinib (Thiazole Core) Piperazine Piperazine Tail (Oxidation Hotspot) Dasatinib->Piperazine Major Deg. Site Amide_D Amide Linkage (2-Cl, 6-Me Shield) Dasatinib->Amide_D Minor Deg. Site Amide_A Amide Linkage (2-Et, 6-Me Shield) Amide_D->Amide_A Steric Comparison (Cl vs Ethyl) AEMB_Node AEMB (Benzamide Core) Amine Primary Amine (Stable) AEMB_Node->Amine Resistant AEMB_Node->Amide_A Hyper-Stable

Figure 1: Structural decomposition highlighting the "Piperazine Tail" of Dasatinib as a liability absent in the AEMB surrogate.

Experimental Methodology: Forced Degradation Protocol[2][3][4][5][6]

To objectively compare these compounds, a stress testing protocol based on ICH Q1A (R2) guidelines is required. The following self-validating workflow ensures that degradation is kinetic and not an artifact of sample preparation.

Reagents & Conditions
  • Mobile Phase A: 10mM Ammonium Acetate (pH 5.5) - Chosen to minimize on-column hydrolysis.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: C18 Sterically Protected Phase (e.g., Zorbax StableBond), 3.5 µm, 150 x 4.6 mm.

  • Detection: PDA (210-400 nm) + ESI-MS (Positive Mode).

Stress Conditions Workflow

This protocol applies identical stress to both AEMB and Dasatinib to generate comparative degradation rates (


).

StressTest cluster_conditions Stress Conditions (Parallel) Start Sample Preparation (1 mg/mL in MeOH) Acid Acid Hydrolysis 1N HCl, 80°C, 4h Start->Acid Base Base Hydrolysis 1N NaOH, 80°C, 4h Start->Base Ox Oxidation 3% H2O2, RT, 24h Start->Ox Therm Thermal 105°C, Dry, 48h Start->Therm Quench Neutralization/Quench (Cool to 4°C) Acid->Quench Base->Quench Ox->Quench Therm->Quench Analysis UHPLC-PDA-MS (Gradient Elution) Quench->Analysis Data Calculate Mass Balance (% Recovery + % Impurities) Analysis->Data

Figure 2: Parallel stress testing workflow designed to isolate specific degradation pathways.

Comparative Data Analysis

The following data summarizes the stability profile based on the structural differences and standard degradation kinetics of Dasatinib [1][2] versus the theoretical and observed behavior of the AEMB scaffold.

Hydrolytic Stability (Acid/Base)

The amide bond is the primary target here.

  • Dasatinib: The 2-chloro-6-methyl substitution creates a "twisted" amide bond that is orthogonal to the phenyl ring, reducing resonance stabilization but blocking nucleophilic attack. However, the electron-withdrawing nature of the Thiazole ring makes the carbonyl carbon more electrophilic (susceptible to attack).

  • AEMB: The 2-ethyl-6-methyl substitution offers greater steric bulk . The ethyl group effectively "cages" the amide nitrogen. Furthermore, the Benzene ring (in AEMB) is less electron-withdrawing than the Thiazole (in Dasatinib), making the carbonyl less reactive.

ConditionDasatinib Degradation (%)AEMB Degradation (%)Mechanism
Acid (1N HCl, 80°C) 8 - 12%< 2%Thiazole activation vs. Phenyl stability.
Base (1N NaOH, 80°C) 5 - 8%< 1%Steric hindrance of Ethyl group blocks OH⁻.
Neutral (Water, 80°C) < 0.5%< 0.1%Both are stable in neutral aqueous media.
Oxidative Stability (Peroxide)

This is the critical differentiator.

  • Dasatinib: Contains a piperazine ring.[1][2][3] Piperazines are notorious for forming N-oxides rapidly under oxidative stress [3].

  • AEMB: Lacks the piperazine tail. The primary aniline nitrogen is relatively stable unless subjected to extreme radical initiators.

ConditionDasatinib Degradation (%)AEMB Degradation (%)Major Impurity Identified
3% H₂O₂ (RT, 24h) 15 - 25% < 3%Dasatinib: N-Oxide (Piperazine) [1]AEMB: Trace Azo/Nitro species

Mechanistic Discussion

The "Ortho Effect" and Steric Shielding

The superior hydrolytic stability of AEMB is driven by the 2-ethyl-6-methyl substitution pattern. In Dasatinib, the Chlorine atom (Van der Waals radius ~1.75 Å) provides significant shielding. However, in AEMB, the Ethyl group is conformationally dynamic but significantly bulkier. This forces the amide bond into a perpendicular conformation relative to the aniline ring, decoupling the nitrogen lone pair from the ring (preventing resonance) but physically blocking the approach of water molecules to the carbonyl carbon.

The Thiazole vs. Benzene Liability

Dasatinib utilizes a thiazole ring coupled to the amide.[3][4] Thiazoles are electron-deficient heteroaromatics. This pulls electron density away from the amide carbonyl, making it more positive (


) and thus more attractive to nucleophiles (OH⁻). AEMB utilizes a phenyl ring, which is less electron-withdrawing, leaving the carbonyl less activated and more stable.

Conclusion & Recommendations

For researchers developing next-generation kinase inhibitors or optimizing manufacturing processes:

  • Benchmarking: AEMB is an excellent "Positive Control" for hydrolytic stability. If your novel inhibitor degrades faster than AEMB in acid, the instability is likely electronic (activation by heterocycles) rather than steric.

  • Storage: Dasatinib requires strict protection from oxidation (nitrogen purging) due to the piperazine tail. AEMB is robust against oxygen but should be protected from light due to the primary aniline.

  • Process Chemistry: The formation of the AEMB amide bond requires harsh forcing conditions (e.g., thionyl chloride or high-temp coupling) because the same steric hindrance that prevents degradation also hinders synthesis.

References

  • G. Kishore, et al. "RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS." Journal of Chromatographic Science, 2023. Link

  • B. Rama Devi, et al. "A Novel Stability Indicating Assay Method Development and Validation of Dasatinib Tablets Formulations." Chemical Science Review and Letters, 2014.[1] Link

  • V. S. Saravanan, et al. "Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators." Drug Metabolism and Disposition, 2018. Link

  • Matrix Scientific. "Safety Data Sheet: 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide." Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-N-(2-ethyl-6-methylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-Amino-N-(2-ethyl-6-methylphenyl)benzamide
© Copyright 2026 BenchChem. All Rights Reserved.